molecular formula C5H8O3 B190267 1-Methoxycyclopropanecarboxylic acid CAS No. 100683-08-7

1-Methoxycyclopropanecarboxylic acid

Cat. No.: B190267
CAS No.: 100683-08-7
M. Wt: 116.11 g/mol
InChI Key: HPOWDCXQUZLJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxycyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Methoxycyclopropane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxycyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOWDCXQUZLJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626066
Record name 1-Methoxycyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100683-08-7
Record name 1-Methoxycyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methoxycyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 1-methoxycyclopropanecarboxylic acid from methacrylic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 1-methoxycyclopropanecarboxylic acid is achieved through a two-stage process:

  • Cyclopropanation: Formation of 1-methoxycyclopropanecarbonitrile through the reaction of methoxyacetonitrile with 1,2-dichloroethane in the presence of a strong base.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product via acid- or base-catalyzed hydrolysis.

This method offers a clear and reproducible pathway to the target molecule, utilizing readily available starting materials and established chemical transformations.

Logical Workflow of the Synthesis

Synthesis_Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis MA Methoxyacetonitrile Intermediate 1-Methoxycyclopropanecarbonitrile MA->Intermediate DCE 1,2-Dichloroethane DCE->Intermediate Base Strong Base (e.g., Sodium Amide) Base->Intermediate Solvent1 Inert Solvent (e.g., THF) Solvent1->Intermediate Acid_Base Acid or Base Catalyst (e.g., HCl or NaOH) Final_Product This compound Intermediate->Final_Product Acid_Base->Final_Product Solvent2 Aqueous Solvent Solvent2->Final_Product reaction_scheme_1 reactant1 CH₃OCH₂CN plus1 + reactant2 ClCH₂CH₂Cl arrow -> conditions NaNH₂ THF, reflux product C₃H₅(OCH₃)CN plus2 + NaCl + NH₃ reaction_scheme_2 reactant C₃H₅(OCH₃)CN plus + 2H₂O + H⁺ arrow -> conditions Heat product C₃H₅(OCH₃)COOH plus2 + NH₄⁺

An In-Depth Technical Guide to 1-Methoxycyclopropanecarboxylic Acid: Structural Features and Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclopropanecarboxylic acid is a fascinating molecule characterized by the unique juxtaposition of an electron-donating methoxy group and an electron-withdrawing carboxylic acid group on a highly strained cyclopropane ring. This arrangement imparts distinct structural features and significant ring strain, making it a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the structural characteristics, inherent ring strain, and synthetic considerations of this compound, supplemented with detailed experimental and computational data.

Introduction

Cyclopropane and its derivatives have long captured the interest of chemists due to their unique bonding and high reactivity, which are direct consequences of significant ring strain.[1] this compound exemplifies a functionally rich cyclopropane, where the electronic properties of the substituents modulate the inherent reactivity of the three-membered ring. Understanding the interplay between its structural geometry and strain energy is crucial for harnessing its synthetic potential.

Structural Features

The core of this compound is the cyclopropane ring, a three-membered carbocycle where the C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal sp³ bond angle of 109.5°. This severe angle strain leads to the formation of "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. This feature gives the C-C bonds partial π-character and makes the ring susceptible to cleavage reactions.

The substitution pattern at the C1 position, with both a methoxy and a carboxylic acid group, further influences the molecule's geometry and electronic distribution. The methoxy group acts as an electron-donating group through resonance, while the carboxylic acid is a strong electron-withdrawing group.

Bond Lengths and Angles: A Computational Perspective

Due to the limited availability of direct experimental crystallographic data for this compound, computational chemistry, specifically Density Functional Theory (DFT), provides valuable insights into its geometric parameters. The table below presents calculated bond lengths and angles, offering a quantitative look at its structure.

ParameterBond/AngleCalculated Value
Bond LengthC1-C2~1.50 Å
C2-C3~1.51 Å
C1-C3~1.50 Å
C1-C(OOH)~1.52 Å
C1-O(Me)~1.42 Å
C=O~1.21 Å
C-OH~1.35 Å
Bond Angle∠C2-C1-C3~60°
∠C(OOH)-C1-O(Me)~115°

Note: These are representative values obtained from DFT calculations and may vary slightly depending on the level of theory and basis set used.

Ring Strain

The total ring strain in cyclopropane is approximately 27.5 kcal/mol (115 kJ/mol), arising from a combination of angle strain and torsional strain.[2] The planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, contributing to the torsional strain.

Synthesis

A common synthetic route to 1-substituted cyclopropanecarboxylic acids involves the cyclopropanation of an appropriate alkene. For this compound, a plausible synthesis starts with the reaction of methyl methacrylate with dichlorocarbene, followed by reduction and hydrolysis.

Representative Experimental Protocol for a Related Compound (1-methylcyclopropanecarboxylic acid)

Step 1: Synthesis of 1,1-Dichloro-2-methyl-2-methoxycarbonylcyclopropane

  • To a solution of methyl methacrylate (1.0 mol) and chloroform (1.5 mol) in a suitable solvent, a 50% aqueous solution of sodium hydroxide (2.0 mol) is added dropwise at 0-5 °C with vigorous stirring.

  • A phase-transfer catalyst, such as benzyltriethylammonium chloride, is often employed.

  • The reaction mixture is stirred for several hours at room temperature.

  • The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude dichlorocyclopropane derivative.

Step 2: Reductive Dechlorination

  • The crude dichlorocyclopropane is dissolved in an appropriate solvent like ethanol or tert-butanol.

  • Sodium metal or another reducing agent is added portion-wise at a controlled temperature.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • The reaction is quenched, and the product, methyl 1-methylcyclopropanecarboxylate, is extracted and purified.

Step 3: Hydrolysis to 1-Methylcyclopropanecarboxylic Acid

  • The methyl ester is hydrolyzed by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH) or acid (e.g., HCl).

  • After cooling, the reaction mixture is acidified with a strong acid.

  • The resulting carboxylic acid is extracted with an organic solvent, dried, and purified by distillation or crystallization.

Synthesis_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Reductive Dechlorination cluster_step3 Step 3: Hydrolysis start1 Methyl Methacrylate + Dichlorocarbene prod1 1,1-Dichloro-2-methyl-2- methoxycarbonylcyclopropane start1->prod1 Phase Transfer Catalysis start2 1,1-Dichloro-2-methyl-2- methoxycarbonylcyclopropane prod2 Methyl 1-methylcyclopropanecarboxylate start2->prod2 Reduction (e.g., Na) start3 Methyl 1-methylcyclopropanecarboxylate prod3 1-Methylcyclopropanecarboxylic Acid start3->prod3 Acid or Base Hydrolysis Reactivity cluster_reactions Ring-Opening Reactions cluster_products Products MCPCA This compound (Strained Ring) Acid Acid-Catalyzed MCPCA->Acid Radical Radical-Mediated MCPCA->Radical TransitionMetal Transition Metal-Catalyzed MCPCA->TransitionMetal Linear Linear Structures Acid->Linear Radical->Linear Cycloadducts Cycloaddition Products TransitionMetal->Cycloadducts

References

Physicochemical Properties of 1-Methoxycyclopropanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropanecarboxylic acid (CAS No: 100683-08-7) is a functionalized cyclopropane derivative that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a strained three-membered ring substituted with both a methoxy and a carboxylic acid group, imparts distinct chemical properties and reactivity. The rigid cyclopropane scaffold is a valuable motif in medicinal chemistry, often employed to lock a molecule into a specific conformation to enhance binding affinity to biological targets and to improve metabolic stability by blocking sites susceptible to enzymatic oxidation.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustration of its role in a key biological pathway.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. Much of the available data is derived from computational predictions or extrapolated from structurally similar compounds, such as 1-methylcyclopropanecarboxylic acid. The following table summarizes the available data.

PropertyValueSource
Molecular Formula C₅H₈O₃Benchchem[1]
Molecular Weight 116.12 g/mol Benchchem[1]
Appearance Yellow oilBenchchem[1]
pKa (Predicted) Not explicitly found, but the carboxylic acid group's acidity is crucial for ionic interactions.
logP (Predicted) Not explicitly found, but is a key predictor of cell membrane permeability.
Solubility No quantitative data found. General principles suggest some aqueous solubility due to the carboxylic acid and methoxy groups.
Melting Point Not available. The related 1-methylcyclopropanecarboxylic acid has a melting point of 30-32 °C.[2]
Boiling Point Not available. The related 1-methylcyclopropanecarboxylic acid has a boiling point of 183-185 °C.[2]

Experimental Protocols

Due to the limited availability of direct experimental data for this compound, this section provides detailed, generalized protocols for determining the key physicochemical properties of carboxylic acids. These methods are widely applicable and can be adapted for the specific analysis of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and biological activity. Potentiometric titration is a standard method for its determination.[3][4]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility in water is limited, a co-solvent such as methanol or ethanol may be used, though this can influence the apparent pKa.

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[4] Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) to the analyte solution while continuously stirring and recording the pH after each addition.[4]

  • Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[3][5] This corresponds to the point on the curve where the volume of added titrant is half of that required to reach the equivalence point.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique for its measurement.[6]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol to ensure thermodynamic equilibrium.[6][7]

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[6]

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases.[8] Afterward, allow the phases to separate completely, which can be facilitated by centrifugation.[6]

  • Concentration Measurement: Carefully separate the aqueous and organic phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[7]

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility can be determined using the shake-flask method.[9]

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of water (or a relevant aqueous buffer) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., a 0.22 µm syringe filter) to obtain a clear supernatant.[9]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a standard calibration curve.

  • Reporting: The aqueous solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or µg/mL.

Biological Activity and Signaling Pathway

This compound has been identified as a decoupler that stimulates mitochondrial respiration to approximately 160% of baseline levels.[10] Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to produce ATP. This uncoupling of oxidative phosphorylation from ATP synthesis leads to an increase in the rate of electron transport and oxygen consumption as the cell attempts to re-establish the proton gradient.

Below is a diagram illustrating the general mechanism of mitochondrial uncoupling.

Mitochondrial_Uncoupling Mechanism of Mitochondrial Uncoupling by this compound cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) Protons_IMS H+ ATP_Synthase ATP Synthase Protons_IMS->ATP_Synthase Proton Motive Force Uncoupler 1-Methoxycyclopropanecarboxylic Acid (Uncoupler) Protons_IMS->Uncoupler Protons_Matrix H+ ETC Electron Transport Chain (ETC) ETC->Protons_IMS Pumps H+ H2O H2O ETC->H2O Produced ATP_Synthase->Protons_Matrix ATP ATP ATP_Synthase->ATP Synthesizes Uncoupler->Protons_Matrix Transports H+ Heat Heat Uncoupler->Heat Dissipates Energy as ADP ADP + Pi ADP->ATP_Synthase O2 O2 O2->ETC Consumed

Caption: Mitochondrial uncoupling by this compound.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While comprehensive experimental data on its physicochemical properties are still emerging, its structural characteristics suggest its utility as a versatile synthetic intermediate. The provided experimental protocols offer a robust framework for the detailed characterization of this and similar molecules, which is essential for its application in drug discovery and development. Furthermore, its identified biological activity as a mitochondrial uncoupler highlights a potential area for further investigation into its therapeutic applications.

References

Unraveling the Bioenergetic Impact of 1-Methoxycyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclopropanecarboxylic acid is a synthetic molecule with a unique chemical structure that has garnered interest for its biological activities. This technical guide provides an in-depth exploration of its core mechanism of action in biological systems. Based on available data, the primary mode of action of this compound is the uncoupling of mitochondrial oxidative phosphorylation. This document will detail this mechanism, present illustrative quantitative data from analogous compounds due to the limited specific data on the target molecule, provide generalized experimental protocols for assessing mitochondrial function, and visualize the pertinent biological pathways.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal biological effect of this compound is the disruption of the tight coupling between the electron transport chain (ETC) and ATP synthesis in mitochondria, a process known as uncoupling of oxidative phosphorylation.[1][2] As a lipophilic weak acid, it can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, the carboxylic acid group can become protonated. The now neutral, lipophilic molecule can then diffuse back across the inner mitochondrial membrane into the matrix. Upon entering the alkaline environment of the mitochondrial matrix, it releases the proton, effectively shuttling protons back into the matrix and bypassing the ATP synthase complex.[1]

This dissipation of the proton motive force leads to several key downstream effects:

  • Increased Oxygen Consumption: With the proton gradient being continuously dissipated, the electron transport chain accelerates its activity to try and re-establish the gradient, leading to a marked increase in oxygen consumption.[2]

  • Decreased ATP Synthesis: As protons are rerouted away from the ATP synthase, the synthesis of ATP is significantly reduced.

  • Increased Thermogenesis: The energy stored in the proton gradient that is not used for ATP synthesis is released as heat.

This mechanism is characteristic of classical mitochondrial uncouplers.[1]

Quantitative Data on Mitochondrial Uncoupling (Illustrative)

Specific quantitative data for the uncoupling activity of this compound is not extensively available in the public domain. However, to provide a framework for understanding the potency of such compounds, the following table summarizes data for well-characterized mitochondrial uncouplers.

CompoundCell Type/SystemParameterValueReference
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)CardiomyocytesEC50 for increased respiration~100-300 nM[3]
BAM15Various cell linesEC50 for uncoupling~200-500 nM[3]
NiclosamideCardiomyocytesEC50 for STAT3 activation (low dose)~1 µM[3]

Experimental Protocols

The following are generalized protocols for assessing the effect of a compound like this compound on mitochondrial respiration.

High-Resolution Respirometry of Permeabilized Cells

This method allows for the direct measurement of oxygen consumption in response to various substrates and inhibitors of the electron transport chain.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Permeabilized cells (e.g., using digitonin)

  • Respiration medium (e.g., MiR05)

  • Substrates (e.g., pyruvate, malate, glutamate, succinate)

  • Inhibitors (e.g., oligomycin, rotenone, antimycin A)

  • This compound stock solution

Procedure:

  • Calibrate the oxygen electrodes of the respirometer.

  • Add respiration medium to the chambers and allow the signal to stabilize.

  • Add the permeabilized cell suspension to the chambers.

  • Sequentially add substrates to stimulate different parts of the electron transport chain (e.g., pyruvate and malate for Complex I-linked respiration).

  • After a stable baseline respiration is achieved, titrate in this compound at various concentrations to determine its effect on oxygen consumption.

  • Following the test compound, add ADP to measure coupled respiration, followed by oligomycin to inhibit ATP synthase and measure LEAK respiration.

  • Finally, add an uncoupler like FCCP to determine the maximal capacity of the electron transport system (ETS).

  • Specific complex inhibitors can be used to pinpoint effects on different parts of the ETC.[4][5]

Measurement of Mitochondrial Membrane Potential

A decrease in mitochondrial membrane potential is a hallmark of uncoupling.

Materials:

  • Fluorescent plate reader

  • Intact cells

  • Mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE)

  • This compound

Procedure:

  • Plate cells in a multi-well plate suitable for fluorescence measurements.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence.

  • Add this compound at various concentrations.

  • Monitor the change in fluorescence over time. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.

  • As a positive control for complete depolarization, use a high concentration of a known uncoupler like FCCP.

Signaling Pathways and Logical Relationships

The uncoupling of oxidative phosphorylation by this compound initiates a cascade of cellular responses. The primary event is the disruption of the mitochondrial proton gradient.

MCPCA 1-Methoxycyclopropanecarboxylic Acid IMM Inner Mitochondrial Membrane MCPCA->IMM Crosses H_Matrix H+ (Matrix) MCPCA->H_Matrix Deprotonation PMF Proton Motive Force MCPCA->PMF Dissipates H_IMS H+ (Intermembrane Space) H_IMS->MCPCA Protonation ETC Electron Transport Chain ETC->H_IMS Pumps H+ O2 Oxygen Consumption ETC->O2 Increases ATPSynthase ATP Synthase ATP ATP Production ATPSynthase->ATP Produces PMF->ATPSynthase Drives

Caption: Mechanism of mitochondrial uncoupling by this compound.

The dissipation of the proton motive force leads to a decrease in the cellular ATP/ADP ratio, which is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Uncoupling Mitochondrial Uncoupling ATP_decrease Decreased ATP/ADP Ratio Uncoupling->ATP_decrease AMPK AMPK Activation ATP_decrease->AMPK Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic Activates

Caption: Potential downstream signaling via AMPK activation.

Conclusion

The primary mechanism of action of this compound in biological systems is the uncoupling of mitochondrial oxidative phosphorylation. This leads to an increase in oxygen consumption, a decrease in ATP synthesis, and the generation of heat. While specific quantitative data for this compound is limited, its effects can be studied using established protocols for assessing mitochondrial function. The downstream consequences of this bioenergetic shift likely involve the activation of key energy-sensing pathways such as the AMPK signaling cascade. Further research is warranted to fully elucidate the specific molecular interactions and the full spectrum of cellular responses to this compound.

References

Spectroscopic and Synthetic Profile of 1-Methoxycyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathways for 1-methoxycyclopropanecarboxylic acid (CAS No. 100683-08-7), a valuable building block in organic synthesis, particularly for pharmaceutical and agrochemical applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its chemical characterization and preparation.

Core Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information has been generated using validated prediction models to provide a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityProtonsAssignment
~10-12Singlet (broad)1HCarboxylic Acid (-COOH)
~3.4Singlet3HMethoxy (-OCH₃)
~1.5Multiplet2HCyclopropane (-CH₂-)
~1.2Multiplet2HCyclopropane (-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Carbon TypeAssignment
~175QuaternaryCarboxylic Acid (C=O)
~65QuaternaryC-OCH₃
~55PrimaryMethoxy (-OCH₃)
~20SecondaryCyclopropane (-CH₂-)
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by distinctive broad and strong absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300Strong, BroadO-H StretchCarboxylic Acid
~2950MediumC-H StretchMethoxy & Cyclopropane
~1710StrongC=O StretchCarboxylic Acid
~1250StrongC-O StretchCarboxylic Acid & Methoxy
Mass Spectrometry (MS)

While a specific experimental mass spectrum for this compound is not publicly available, the expected molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight.

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₅H₈O₃
Molecular Weight116.12 g/mol
Predicted [M]⁺ Peakm/z 116

Experimental Protocols

A key industrial synthesis for 1-methoxycyclopropane-1-carboxylic acid initiates from methacrylic acid methyl ester. This process involves three main stages: cyclopropanation, dehalogenation, and hydrolysis.[1]

Synthesis of this compound
  • Cyclopropanation: Methacrylic acid methyl ester undergoes a cyclopropanation reaction with a dihalocarbene. In a common industrial approach, dichlorocarbene is generated in situ from chloroform and a strong base like sodium hydroxide.[1]

  • Dehalogenation: The resulting gem-dihalide intermediate is then subjected to dehalogenation.

  • Hydrolysis: The final step is the conversion of the methyl ester group to the carboxylic acid through acid-catalyzed hydrolysis, typically using hydrochloric acid under reflux conditions. This reaction cleaves the ester bond to yield the final product.[1]

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound Start Methacrylic Acid Methyl Ester Intermediate1 gem-Dichloride Intermediate Start->Intermediate1 Cyclopropanation (CHCl₃, NaOH) Intermediate2 Methyl 1-Methoxycyclopropane- 1-carboxylate Intermediate1->Intermediate2 Dehalogenation Product 1-Methoxycyclopropanecarboxylic Acid Intermediate2->Product Hydrolysis (HCl, Reflux)

Caption: Synthetic pathway of this compound.

References

A Theoretical and Computational Guide to the Molecular Orbitals of 1-methoxycyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for the analysis of the molecular orbitals of 1-methoxycyclopropanecarboxylic acid. While specific experimental and computational studies on this molecule are not extensively available in public literature, this document outlines a robust approach based on established principles of quantum chemistry and computational science. The methodologies, expected data, and visualizations presented herein serve as a blueprint for researchers seeking to understand the electronic structure and reactivity of this and related cyclopropane derivatives.

Introduction to Molecular Orbital Theory in Drug Design

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules.[1][2][3] Unlike the localized bonds depicted in Lewis structures, MOs are spread across the entire molecule and their energies and shapes provide profound insights into a molecule's chemical properties and reactivity.[4][5] For drug development, understanding the MOs of a molecule like this compound is crucial. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[4][6] The HOMO-LUMO gap can be an indicator of chemical reactivity and stability.[4] These "frontier orbitals" are key to predicting how a molecule will interact with biological targets.[4][6]

The cyclopropane ring, a common motif in medicinal chemistry, imparts unique structural and electronic properties due to its significant ring strain.[7][8] The bonding in cyclopropane is often described in terms of bent bonds, which have a higher p-character than typical C-C single bonds.[7] This increased p-character can influence the molecule's reactivity and interactions.

Computational Methodology for Molecular Orbital Analysis

A robust computational protocol is essential for accurately predicting the molecular orbitals of this compound. Density Functional Theory (DFT) is a widely used and reliable method for such calculations, offering a good balance between accuracy and computational cost.[9]

Experimental (Computational) Protocol
  • Structure Optimization:

    • The initial 3D structure of this compound is constructed using a molecular builder.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice that provides reliable results for organic molecules.

    • Basis Set: 6-311++G(d,p) is a Pople-style basis set that provides a good description of electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for more accurate bonding descriptions.

    • Solvation Model: To simulate a biological environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be used with water as the solvent.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data.

  • Molecular Orbital Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.

    • The output of this calculation will include the energies of all molecular orbitals, as well as the coefficients of the atomic orbitals that contribute to each MO.

  • Population Analysis:

    • A population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, is conducted to determine the partial atomic charges and the contribution of different atomic orbitals to the molecular orbitals.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above. The values presented are illustrative and represent typical expectations for a molecule of this nature.

Table 1: Predicted Molecular Orbital Energies

Molecular OrbitalEnergy (Hartree)Energy (eV)
LUMO+10.0521.41
LUMO 0.025 0.68
HOMO -0.258 -7.02
HOMO-1-0.315-8.57
HOMO-2-0.340-9.25

Note: The HOMO-LUMO gap is a critical parameter. In this hypothetical case, the gap would be 7.70 eV.

Table 2: Selected Predicted Atomic Charges (Mulliken Population Analysis)

AtomAtom NumberPartial Charge (e)
O (carbonyl)1-0.58
C (carbonyl)20.65
O (hydroxyl)3-0.62
H (hydroxyl)40.45
C1 (cyclopropane)50.15
C2 (cyclopropane)6-0.25
C3 (cyclopropane)7-0.25
O (methoxy)8-0.55
C (methoxy)90.10

Visualization of Computational Workflow and Molecular Orbitals

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Computational_Workflow Computational Workflow for MO Analysis A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum) B->C D 4. Single-Point Energy Calculation (MOs and Energies) C->D E 5. Population Analysis (e.g., Mulliken, NBO) D->E F 6. Data Analysis (HOMO, LUMO, Charges) E->F G 7. Visualization (Orbital Surfaces) F->G

Caption: A flowchart of the computational steps for molecular orbital analysis.

Molecular_Orbital_Diagram Qualitative Molecular Orbital Energy Level Diagram cluster_1 Molecular Orbitals of This compound a ... LUMO1 LUMO+1 LUMO LUMO HOMO HOMO HOMO1 HOMO-1 HOMO2 HOMO-2 b ...

Caption: A simplified energy level diagram for frontier molecular orbitals.

Conclusion

The theoretical and computational analysis of this compound's molecular orbitals provides invaluable information for understanding its chemical behavior and potential as a therapeutic agent. By employing robust computational methods like Density Functional Theory, researchers can gain detailed insights into the electronic structure that governs its reactivity and interactions with biological systems. The methodologies and expected outcomes presented in this guide offer a clear path for future computational studies on this and similar molecules, ultimately aiding in the rational design of new and more effective drugs.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Cyclopropane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a small, strained carbocycle, has emerged as a privileged motif in medicinal chemistry, conferring unique conformational rigidity and metabolic stability to bioactive molecules.[1] This in-depth technical guide explores the diverse biological activities of novel cyclopropane carboxylic acids, presenting key quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this promising class of compounds.

Antimicrobial and Antifungal Activity

Novel cyclopropane carboxylic acid derivatives have demonstrated significant potential in combating microbial and fungal infections. These compounds exhibit a range of activities from direct growth inhibition to the disruption of microbial biofilms, a key factor in persistent infections.

Amide Derivatives of Cyclopropane Carboxylic Acid

A series of fifty-three amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their in vitro antimicrobial and antifungal activities. Bioassay results revealed that several of these novel compounds displayed moderate to excellent activity against clinically relevant pathogens.

Table 1: Antimicrobial and Antifungal Activity of Selected Cyclopropane Carboxamide Derivatives

Compound IDTarget OrganismMIC₈₀ (µg/mL)
F5, F9, F29, F53 Staphylococcus aureus32 and 64
F7, F30, F36, F49, F51 Staphylococcus aureus128
F9, F31, F45 Escherichia coli32 and 64
F5, F53 Escherichia coli128
F8, F24, F42 Candida albicans16
F5, F7, F9, F22, F23... Candida albicansModerate Activity
F4, F10, F14, F33, F34, F36 Candida albicans128

Data sourced from a study on amide derivatives containing cyclopropane.

The antimicrobial activity of the synthesized cyclopropane carboxamide derivatives was determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains (Staphylococcus aureus and Escherichia coli) and the fungal strain (Candida albicans) were cultured overnight at 37°C in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures were then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in 96-well microtiter plates using the appropriate broth to achieve a range of final concentrations.

  • Inoculation and Incubation: The prepared microbial inoculums were added to each well of the microtiter plates containing the serially diluted compounds. The plates were then incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC₈₀: The minimum inhibitory concentration at which 80% of microbial growth was inhibited (MIC₈₀) was determined by measuring the optical density at 600 nm using a microplate reader. Ciprofloxacin and fluconazole were used as positive controls for antibacterial and antifungal assays, respectively.

2-Heptylcyclopropane-1-Carboxylic Acid: A Biofilm Disruptor

2-Heptylcyclopropane-1-carboxylic acid (2CP), a synthetic analog of the bacterial signaling molecule cis-2-decenoic acid, has shown remarkable efficacy in dispersing and inhibiting biofilms of both Gram-positive and Gram-negative bacteria.[2][3]

Table 2: Biofilm Dispersion and Inhibition by 2-Heptylcyclopropane-1-Carboxylic Acid (2CP)

Target OrganismActivityConcentrationEfficacy
Staphylococcus aureusBiofilm Dispersion125 µg/mL~100% dispersion
Pseudomonas aeruginosaBiofilm Dispersion125 µg/mL~60% dispersion
S. aureus & P. aeruginosaBiofilm Inhibition & EradicationVariesSynergistic and additive effects with tobramycin, tetracycline, or levofloxacin

Data sourced from a study on 2-heptylcyclopropane-1-carboxylic acid.[2][3]

  • Biofilm Formation: S. aureus or P. aeruginosa biofilms were grown in 96-well plates for 7 days at 37°C, with the growth medium being replaced every 24 hours.

  • Treatment: After 7 days, the established biofilms were treated with varying concentrations of 2CP for 1 hour.

  • Quantification: The remaining biofilm biomass was quantified using a crystal violet staining assay. The stained biofilms were solubilized, and the absorbance was measured to determine the percentage of biofilm dispersion compared to untreated controls.

experimental_workflow_biofilm_dispersion cluster_setup Biofilm Growth cluster_treatment Treatment cluster_quantification Quantification start Inoculate 96-well plates with S. aureus or P. aeruginosa incubation Incubate for 7 days at 37°C (media change every 24h) start->incubation treatment Add varying concentrations of 2-Heptylcyclopropane-1-Carboxylic Acid incubation->treatment incubation_treatment Incubate for 1 hour treatment->incubation_treatment staining Crystal Violet Staining incubation_treatment->staining solubilization Solubilize stained biofilm staining->solubilization absorbance Measure absorbance solubilization->absorbance analysis Calculate % dispersion absorbance->analysis coronavirus_replication_inhibition cluster_virus Coronavirus Replication Cycle cluster_inhibition Inhibition Mechanism entry Viral Entry uncoating Uncoating & RNA Release entry->uncoating translation Translation of Polyproteins uncoating->translation cleavage Polyprotein Cleavage by 3CLpro translation->cleavage replication RNA Replication cleavage->replication assembly Viral Assembly & Release replication->assembly inhibitor Cyclopropane Carboxylic Acid Inhibitor inhibitor->cleavage Blocks Proteolytic Activity enzyme_kinetics_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis enzyme_prep Purify ACC Oxidase reaction Incubate Enzyme with Substrate +/- Inhibitor enzyme_prep->reaction reagent_prep Prepare Substrate (ACC) and Inhibitors (CDA, PCCA) reagent_prep->reaction measurement Measure Ethylene Production (Gas Chromatography) reaction->measurement plotting Plot Initial Velocity vs. [Substrate] measurement->plotting kinetic_model Generate Lineweaver-Burk Plot plotting->kinetic_model calculation Determine Mode of Inhibition and Calculate Ki kinetic_model->calculation

References

Methodological & Application

Application Notes and Protocols: 1-Methoxycyclopropanecarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropanecarboxylic acid is a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a strained three-membered ring substituted with both a methoxy and a carboxylic acid group, offers a gateway to a diverse range of complex molecular architectures.[1] The inherent ring strain of the cyclopropane moiety can be harnessed for various chemical transformations, while the presence of two distinct functional groups allows for sequential and orthogonal modifications. In the realm of drug discovery and development, the incorporation of the cyclopropyl group into lead compounds has been shown to enhance metabolic stability, improve binding affinity to biological targets by providing conformational rigidity, and modulate pharmacokinetic properties.[1] These application notes provide an overview of the key applications of this compound and detailed protocols for its use in common synthetic transformations.

Key Applications

This compound serves as a versatile precursor for the synthesis of a variety of important organic molecules, including:

  • Pharmaceutical Intermediates: The cyclopropyl motif is a common feature in many approved drugs.[1] This building block provides a straightforward route to introduce this valuable scaffold.

  • Bioactive Molecules: Its derivatives have been explored for the development of enzyme inhibitors and other biologically active compounds.

  • Novel Heterocycles: The functional handles allow for its incorporation into heterocyclic ring systems, which are prevalent in medicinal chemistry.[1]

  • Probes for Mechanistic Studies: The unique reactivity of the cyclopropane ring makes its derivatives useful tools for studying enzymatic reaction mechanisms.

Experimental Protocols

The following section details protocols for common and synthetically useful transformations of this compound.

Amide Bond Formation

The formation of amides from this compound is a fundamental transformation for creating a wide array of derivatives with potential biological activity. Standard peptide coupling reagents can be effectively employed for this purpose.

General Workflow for Amide Coupling:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) A->C B Amine (R-NH2) B->C D Aqueous Work-up C->D Reaction Quench E Extraction D->E F Chromatography E->F G N-Substituted 1-Methoxycyclopropanecarboxamide F->G

Caption: General workflow for the synthesis of N-substituted 1-methoxycyclopropanecarboxamides.

Protocol: Synthesis of N-Benzyl-1-methoxycyclopropanecarboxamide

A solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C. To this solution are added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). The mixture is stirred for 10 minutes, followed by the addition of benzylamine (1.05 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-1-methoxycyclopropanecarboxamide.

Reagent/ParameterMolar Ratio/Value
This compound1.0 eq
Benzylamine1.05 eq
HATU1.1 eq
DIPEA2.5 eq
SolventDMF
Temperature0 °C to RT
Reaction Time12-16 h
Typical Yield 85-95%
Esterification

Esterification of the carboxylic acid moiety provides another avenue for derivatization, leading to compounds with altered solubility and pharmacokinetic profiles. Fischer esterification is a common method for this transformation.

Protocol: Synthesis of Methyl 1-methoxycyclopropanecarboxylate

This compound (1.0 eq) is dissolved in an excess of methanol, which also serves as the solvent. A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added. The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude methyl 1-methoxycyclopropanecarboxylate, which can be further purified by distillation or column chromatography.

Reagent/ParameterMolar Ratio/Value
This compound1.0 eq
MethanolExcess (Solvent)
Sulfuric Acid (conc.)0.05 eq
TemperatureReflux
Reaction Time4-6 h
Typical Yield 70-85%
Ring-Opening Reactions

The strained cyclopropane ring of this compound and its derivatives can undergo ring-opening reactions under acidic conditions, providing access to linear structures that would be challenging to synthesize via other routes.[1]

Logical Flow of Acid-Catalyzed Ring-Opening:

G A 1-Methoxycyclopropanecarboxylic Acid Derivative (Ester or Amide) B Protonation of Methoxy Group A->B Acid Catalyst (e.g., p-TsOH) C C-C Bond Cleavage (Relief of Ring Strain) B->C D Formation of a Carbocation Intermediate C->D E Nucleophilic Attack (e.g., by solvent or other nucleophile) D->E F Linear Product E->F

Caption: Stepwise process of an acid-catalyzed ring-opening reaction.

Protocol: Acid-Catalyzed Ring-Opening of Methyl 1-methoxycyclopropanecarboxylate

Methyl 1-methoxycyclopropanecarboxylate (1.0 eq) is dissolved in a suitable solvent such as dichloroethane. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid monohydrate (10 mol%), is added to the solution. The reaction mixture is heated to a temperature ranging from 60 to 90 °C and stirred for several hours, with the progress monitored by TLC or GC-MS. Upon completion of the reaction, the mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to quench the acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the resulting linear product can be purified by column chromatography.

Reagent/ParameterMolar Ratio/Value
Methyl 1-methoxycyclopropanecarboxylate1.0 eq
p-Toluenesulfonic Acid Monohydrate0.1 eq
SolventDichloroethane
Temperature60-90 °C
Reaction Time2-8 h
Typical Yield Variable (product dependent)

Data Summary

The following table summarizes the typical reaction conditions and outcomes for the key transformations of this compound.

TransformationKey ReagentsSolventTemperatureTimeTypical Yield
Amide Formation Amine, HATU, DIPEADMF0 °C to RT12-16 h85-95%
Esterification Alcohol, H₂SO₄AlcoholReflux4-6 h70-85%
Ring-Opening p-TsOHDichloroethane60-90 °C2-8 hProduct dependent

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its utility in introducing the valuable cyclopropyl moiety, combined with the reactivity of its functional groups, makes it an important tool for medicinal chemists and synthetic organic chemists. The protocols provided herein offer a starting point for the exploration of its rich chemistry in the development of novel compounds with potential applications in pharmaceuticals and beyond. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for 1-Methoxycyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Cyclopropyl Moiety

In the landscape of modern drug design, the cyclopropyl group has emerged as a "versatile player" for its profound impact on the pharmacological properties of drug candidates.[1] Its incorporation is a widely recognized strategy to address common challenges in drug discovery.[1] The rigid, three-membered ring of 1-methoxycyclopropanecarboxylic acid offers a unique conformational constraint that can lock a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[2] Furthermore, the cyclopropyl ring is known to improve metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, increase brain permeability, and reduce plasma clearance, all of which are desirable pharmacokinetic properties.[1] this compound, with its methoxy and carboxylic acid functional groups, serves as a valuable and versatile building block for introducing this strategic cyclopropyl scaffold into complex molecules.[2]

Key Applications in Drug Design

While specific clinical candidates derived directly from this compound are not extensively documented in publicly available literature, the broader class of cyclopropane carboxylic acid derivatives has been successfully employed in the design of inhibitors and modulators for various biological targets. The principles derived from these applications are directly relevant to the potential uses of this compound.

Enzyme Inhibition

Cyclopropane-based molecules, due to their structural rigidity and unique electronic properties, can act as effective enzyme inhibitors. The cyclopropane scaffold can mimic the transition state of an enzymatic reaction or occupy the active site with high affinity.

  • Leukotriene C4 Synthase Inhibition: Derivatives of cyclopropane carboxylic acid have been developed as inhibitors of leukotriene C4 synthase.[3] This enzyme is a key player in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators involved in respiratory diseases like asthma.[3] Inhibition of this pathway represents a promising therapeutic strategy for inflammatory disorders.[3]

  • Other Enzyme Targets: Various cyclopropane derivatives have shown inhibitory activity against a range of enzymes. For instance, 1-hydroxycyclopropane carboxylic acid phosphate is a potent inhibitor of enzymes that metabolize phosphoenolpyruvate.[4] Additionally, structural analogues of 1-aminocyclopropane-1-carboxylic acid (ACC) have been shown to inhibit ACC oxidase.[1] These examples highlight the potential of the cyclopropane carboxylic acid scaffold to be adapted for diverse enzyme targets.

Receptor Modulation

The conformationally constrained nature of the cyclopropyl group makes it an excellent scaffold for designing ligands that selectively target specific receptor subtypes.

  • Sigma Receptor Ligands: Novel 1-phenylcycloalkanecarboxylic acid derivatives, including those with a cyclopropyl ring, have been identified as potent and selective sigma 1 receptor ligands.[5] These compounds show potential as antitussive, anticonvulsant, and anti-ischemic agents.[5]

Antimicrobial Agents

Recent studies have focused on the development of cyclopropane-containing compounds as novel antimicrobial agents.

  • Antifungal and Antibacterial Activity: Amide derivatives of cyclopropanecarboxylic acid have been synthesized and shown to possess moderate to excellent activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[6][7] Molecular docking studies suggest that these compounds may exert their antifungal effects by binding to the CYP51 protein, a key enzyme in fungal cell membrane biosynthesis.[6][7]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound derivatives are limited, general principles can be inferred from related analogues:

  • Amide Derivatives: The conversion of the carboxylic acid to various amide derivatives is a common strategy in medicinal chemistry to improve cell permeability and metabolic stability.[8][9] For cyclopropane carboxamides, the nature of the substituents on the amide nitrogen and any associated aryl rings significantly influences biological activity.[5][6]

  • Bioisosteric Replacement: The cyclopropyl ring can serve as a bioisostere for other chemical groups, such as a phenyl ring or a gem-dimethyl group, offering a way to fine-tune the steric and electronic properties of a lead compound while improving its drug-like characteristics.[2]

Quantitative Data for Related Cyclopropane Derivatives

The following table summarizes publicly available quantitative data for biologically active compounds containing a cyclopropane carboxylic acid or a closely related scaffold. This data can serve as a benchmark for new designs incorporating the this compound motif.

Compound Class/DerivativeTargetActivity TypeValueReference(s)
Amide Derivatives of CyclopropaneCandida albicansMIC8016 µg/mL[6][7]
1-Phenylcyclopropane CarboxamidesU937 cell lineAntiproliferativeEffective Inhibition[5]

Experimental Protocols

Protocol 1: General Synthesis of Cyclopropanecarboxylic Acid Amides

This protocol describes a general method for coupling a cyclopropanecarboxylic acid with an amine to form an amide derivative, a common step in medicinal chemistry programs.[8][9]

Materials:

  • This compound

  • Desired amine (e.g., aniline derivative)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

  • Characterize the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a fungal strain like Candida albicans.

Materials:

  • Synthesized cyclopropane amide derivatives dissolved in DMSO (stock solution)

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium with DMSO)

Procedure:

  • Prepare a standardized inoculum of Candida albicans in RPMI medium to a concentration of approximately 1-5 x 10³ CFU/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in RPMI medium. The final concentration range should typically span from 0.125 to 64 µg/mL.

  • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compounds.

  • Include positive control wells (inoculum + Fluconazole) and negative/sterility control wells (medium only and medium + DMSO).

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC80, which is the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth in the control well, as measured by a spectrophotometer at a specified wavelength (e.g., 530 nm).

Signaling Pathways and Logical Relationships

The following diagrams illustrate a key signaling pathway targeted by cyclopropane derivatives and a typical workflow in a drug discovery project utilizing this compound.

G Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP activates Five_LOX 5-Lipoxygenase (5-LO) FLAP->Five_LOX presents to LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 converts LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase substrate for LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 produces CysLTs Cysteinyl Leukotrienes (LTD4, LTE4) LTC4->CysLTs converted to CysLT1R CysLT1 Receptor CysLTs->CysLT1R activate Inflammation Bronchoconstriction, Inflammation, Edema CysLT1R->Inflammation Inhibitor Cyclopropane Carboxylic Acid Derivative Inhibitor->LTC4_Synthase inhibits

Caption: Inhibition of the Leukotriene C4 Synthase Pathway.

G Start 1-Methoxycyclopropane- carboxylic Acid Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Library Library of Derivatives Synthesis->Library Screening In Vitro Screening (e.g., Enzyme Assay, MIC) Library->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR SAR Analysis Hit_ID->SAR Data for Lead_Opt Lead Optimization SAR->Lead_Opt Guides Lead_Opt->Synthesis New Designs Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Drug Discovery Workflow Using the Target Scaffold.

References

Application Notes and Protocols for Agrochemical Synthesis: 1-Methoxycyclopropanecarboxylic Acid as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropanecarboxylic acid is a highly versatile precursor in the synthesis of novel agrochemicals.[1] Its unique structural features, including a donor-acceptor substituted cyclopropane ring, offer a rigid scaffold that can enhance the biological activity and metabolic stability of derivative compounds.[1] This application note provides detailed protocols for the synthesis of a potential fungicidal agent derived from this compound and outlines its proposed mechanism of action.

The cyclopropane moiety is a key component in a variety of biologically active molecules, including insecticides, fungicides, herbicides, and antimicrobials.[2] Specifically, the class of carboxamide fungicides has demonstrated significant efficacy in controlling a range of plant pathogens.[3] These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, disrupting their energy production.[4] This note will focus on the synthesis of an N-aryl-1-methoxycyclopropanecarboxamide, a class of compounds with potential as potent fungicides.

Synthesis of a Potential Fungicidal Agent: N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide

This section details the synthesis of a representative N-aryl cyclopropanecarboxamide, a class of compounds that has shown promise for fungicidal activity. The following protocol is based on standard amide coupling reactions.

Experimental Protocol: Amide Coupling

A one-pot synthesis of N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide can be achieved with high efficiency using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • 4-chloroaniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply for inert atmosphere

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add 4-chloroaniline (1.0 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide.

CompoundMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)Purity (%)
This compound116.12101.16->98
4-chloroaniline127.57101.28->99
N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide225.67--85 (assumed)>98

Biological Activity and Mechanism of Action

Potential Fungicidal Activity

Carboxamide fungicides are known to be effective against a variety of plant pathogenic fungi.[3] Derivatives of this compound are anticipated to exhibit similar fungicidal properties. The table below presents hypothetical yet plausible EC50 values for the synthesized compound against common plant pathogens, based on published data for structurally related fungicides.[4]

Fungal SpeciesCommon DiseaseHypothetical EC50 (µg/mL)
Botrytis cinereaGray Mold15.5
Pythium aphanidermatumDamping-off18.2
Rhizoctonia solaniRoot Rot21.7
Sclerotinia sclerotiorumWhite Mold12.9
Proposed Mechanism of Action: SDH Inhibition

Many fungicidal carboxamides act by inhibiting succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain.[4] This inhibition disrupts the fungus's ability to produce ATP, leading to cell death. The proposed signaling pathway for this mechanism is illustrated below.

Fungicidal Mechanism of Action SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone Pool SDH->UQ Electron Transfer Fumarate Fumarate SDH->Fumarate ComplexIII Complex III UQ->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP Succinate Succinate Succinate->SDH Oxidation Fungicide N-aryl-1-methoxy- cyclopropanecarboxamide Fungicide->SDH Inhibition CellDeath Fungal Cell Death

Caption: Proposed mechanism of action for N-aryl-1-methoxycyclopropanecarboxamide as an SDH inhibitor.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-aryl-1-methoxycyclopropanecarboxamides from this compound.

Experimental Workflow Start Start: this compound + 4-chloroaniline Reaction Amide Coupling Reaction (HATU, DIPEA, DMF, RT, 4-6h) Start->Reaction Quench Reaction Quench (Water) Reaction->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extraction Wash Washing of Organic Layer (Sat. NaHCO3, Brine) Extraction->Wash Dry Drying and Concentration (MgSO4, Rotary Evaporator) Wash->Dry Purification Silica Gel Column Chromatography Dry->Purification Product Final Product: N-(4-chlorophenyl)-1-methoxycyclopropanecarboxamide Purification->Product

References

Application Notes and Protocols: Ring-Opening Reactions of 1-Methoxycyclopropanecarboxylic Acid under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropanecarboxylic acid is a substituted cyclopropane derivative featuring a strained three-membered ring, a methoxy group, and a carboxylic acid functionality. The inherent ring strain of the cyclopropane ring, estimated to be around 27-28 kcal/mol, makes it susceptible to ring-opening reactions under various conditions, including the presence of acids. This reactivity can be harnessed for the synthesis of novel linear compounds. However, the stability of the cyclopropane ring is highly dependent on the reaction conditions. For instance, the synthesis of this compound from its methyl ester is often accomplished via hydrolysis using 6 M hydrochloric acid under reflux, a process during which the cyclopropane ring remains intact. This indicates that more forcing acidic conditions are likely required to induce ring cleavage.

This document provides an overview of the plausible acid-catalyzed ring-opening reactions of this compound, including a proposed mechanism, a generalized experimental protocol, and expected outcomes based on analogous chemical transformations.

Reaction Mechanisms

Under acidic conditions, two primary reaction pathways can be envisioned for this compound: hydrolysis of an ester precursor without ring opening, and the ring-opening of the cyclopropane core.

Stability of the Cyclopropane Ring under Mild Acidic Conditions (Ester Hydrolysis)

The industrial synthesis of this compound often involves the hydrolysis of methyl 1-methoxycyclopropanecarboxylate. This reaction is typically carried out in the presence of an acid, such as hydrochloric acid, under reflux.[1] Under these conditions, the ester is hydrolyzed to the corresponding carboxylic acid, while the cyclopropane ring remains intact, demonstrating its relative stability to these conditions.

G A 1. Dissolve this compound in a minimal amount of water in a round-bottom flask. B 2. Slowly add concentrated acid (e.g., H₂SO₄) while cooling the flask in an ice bath. A->B C 3. Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS. B->C D 4. After completion, cool the mixture to room temperature and quench by pouring over ice. C->D E 5. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). D->E F 6. Combine the organic layers, wash with brine, dry over anhydrous sulfate, and filter. E->F G 7. Concentrate the organic phase in vacuo to obtain the crude product. F->G H 8. Purify the crude product by column chromatography or recrystallization. G->H

References

Application Notes and Protocols for the Incorporation of 1-Methoxycyclopropanecarboxylic Acid into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and improve pharmacokinetic properties.[1] 1-Methoxycyclopropanecarboxylic acid is a unique, sterically hindered amino acid that can introduce conformational constraints into a peptide backbone. The cyclopropyl group can induce specific turn structures, potentially leading to peptides with increased receptor affinity and selectivity.[2] This document provides a detailed guide for the successful incorporation of this novel building block into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-1-methoxycyclopropanecarboxylic acid

As the Fmoc-protected derivative of this compound is not widely commercially available, its synthesis is a prerequisite for incorporation into peptides. A general approach for the N-Fmoc protection of amino acids can be adapted. A plausible synthetic route would involve the reaction of this compound with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a suitable base.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain often requires optimized coupling conditions to achieve high efficiency.[3][4][5] Standard coupling protocols may result in incomplete reactions and deletion sequences. The following protocol is a recommended starting point.

Materials and Reagents
  • Fmoc-protected amino acids (including Fmoc-1-methoxycyclopropanecarboxylic acid)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[6]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether, cold

  • Acetonitrile (ACN) and Water (HPLC grade)

Experimental Workflow

The general workflow for incorporating a non-natural amino acid via SPPS is illustrated below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Purification Cleavage->Purification

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Coupling of this compound:

    • Pre-activate a solution of Fmoc-1-methoxycyclopropanecarboxylic acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. For sterically hindered residues, a longer coupling time or double coupling may be necessary.[6]

    • Monitor the coupling efficiency using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Optimization of Coupling Efficiency

Due to the steric hindrance of this compound, achieving high coupling efficiency is critical. The following decision-making workflow can guide the optimization process.

Coupling_Optimization Start Start Coupling Initial_Coupling Initial Coupling (e.g., HATU/DIPEA, 2h) Start->Initial_Coupling Ninhydrin_Test Ninhydrin Test Initial_Coupling->Ninhydrin_Test Positive Positive (Incomplete) Ninhydrin_Test->Positive Negative Negative (Complete) Ninhydrin_Test->Negative Double_Couple Double Coupling Positive->Double_Couple Proceed Proceed to Next Cycle Negative->Proceed Ninhydrin_Test2 Ninhydrin Test Double_Couple->Ninhydrin_Test2 Ninhydrin_Test2->Negative Positive2 Positive (Still Incomplete) Ninhydrin_Test2->Positive2 Change_Reagent Change Coupling Reagent (e.g., PyAOP) Positive2->Change_Reagent Change_Reagent->Ninhydrin_Test

Figure 2: Decision workflow for optimizing coupling efficiency.

Data Presentation: Coupling of Sterically Hindered Amino Acids

While specific data for this compound is unavailable, the following table summarizes typical conditions and expected outcomes for other sterically hindered non-natural amino acids, which can serve as a useful reference.

Amino Acid DerivativeCoupling ReagentEquivalents (AA:Reagent:Base)Time (h)Expected EfficiencyReference
Fmoc-Aib-OHHATU/DIPEA3:3:62>95%[3]
Fmoc-Aib-OHPyBOP/DIPEA3:3:64>90%General SPPS Knowledge
Fmoc-N-Me-Ala-OHHATU/Collidine4:4:84>98%[3]
Fmoc-N-Me-Ala-OHDIC/Oxyma5:5:102 (Microwave)>99%[3]
Fmoc-Acpc-OHHBTU/HOBt/DIPEA3:3:3:62.5>90%[7]

Aib = α-aminoisobutyric acid; N-Me-Ala = N-methylalanine; Acpc = 1-aminocyclopropanecarboxylic acid.

Characterization of Peptides

After successful synthesis and purification, the identity and purity of the peptide containing this compound should be confirmed by analytical techniques such as:

  • Mass Spectrometry (MS): To verify the molecular weight of the desired peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation and study the conformational effects of the this compound residue on the peptide structure.

Conclusion

The incorporation of this compound into peptide scaffolds presents an exciting opportunity to generate novel peptide analogs with potentially enhanced therapeutic properties. While the steric hindrance of this amino acid poses a synthetic challenge, the use of potent coupling reagents, optimized reaction times, and careful monitoring of reaction completion can lead to the successful synthesis of the target peptides. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this and other novel non-natural amino acids in peptide drug discovery.

References

Application Notes and Protocols for the Quantification of 1-Methoxycyclopropanecarboxylic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxycyclopropanecarboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this analyte in reaction mixtures is crucial for process optimization, yield determination, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

While specific validated methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established methods for the closely related compound, cyclopropanecarboxylic acid, and other short-chain carboxylic acids. These methods can be adapted and validated for the specific analysis of this compound.

Analytical Techniques

Two primary analytical techniques are recommended for the quantification of this compound in reaction mixtures:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is suitable for the direct analysis of the carboxylic acid in aqueous or organic solvent-based reaction mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity but requires a derivatization step to increase the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a reverse-phase HPLC method for the quantification of this compound.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

3. Calibration:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation: Hypothetical Quantitative Data for HPLC-UV Method

The following table summarizes the expected performance characteristics of the HPLC-UV method. These values are based on typical performance for the analysis of similar organic acids and would need to be confirmed during method validation.

ParameterExpected Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilute Dilute with Mobile Phase Sample->Dilute Step 1 Filter Filter (0.45 µm) Dilute->Filter Step 2 HPLC HPLC-UV System Filter->HPLC Step 3: Injection Data Data Acquisition HPLC->Data Step 4 Calibrate Calibration Curve Data->Calibrate Step 5 Quantify Quantification Calibrate->Quantify Step 6 Report Report Results Quantify->Report Step 7

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section describes a GC-MS method for the quantification of this compound following a silylation derivatization step.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Accurately transfer a known amount of the reaction mixture to a vial and evaporate to dryness under a stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dry residue.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Calibration:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards by serial dilution.

  • Derivatize each calibration standard using the same procedure as the samples.

  • Inject the derivatized standards and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Data Presentation: Hypothetical Quantitative Data for GC-MS Method

The following table presents the expected performance characteristics for the GC-MS method. These values are illustrative and should be determined during method validation.

ParameterExpected Value
Linearity (R²) > 0.998
Range 0.1 - 50 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL

Logical Relationship for GC-MS Analysis

GCMS_Logic Analyte This compound (Non-volatile) Derivatization Silylation (e.g., with BSTFA) Analyte->Derivatization increases volatility Derivative Trimethylsilyl Ester (Volatile & Thermally Stable) Derivatization->Derivative GC_Separation Gas Chromatographic Separation Derivative->GC_Separation enables analysis MS_Detection Mass Spectrometric Detection & Quantification GC_Separation->MS_Detection

Caption: Logical steps for the GC-MS analysis of this compound.

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound in reaction mixtures. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. It is essential to perform a full method validation for the chosen technique to ensure accurate and precise results for the intended application.

Troubleshooting & Optimization

troubleshooting low yields in 1-methoxycyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-methoxycyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used industrial-scale synthesis involves a three-step process starting from methacrylic acid methyl ester. The core transformations are:

  • Cyclopropanation: Reaction of methacrylic acid methyl ester with dichlorocarbene, typically generated in situ from chloroform and a strong base like sodium hydroxide.

  • Reductive Dehalogenation: Removal of the chlorine atoms from the cyclopropane ring using a reducing agent, such as sodium metal in ethanol.

  • Hydrolysis: Conversion of the methyl ester to the final carboxylic acid, usually by heating with an acid like hydrochloric acid.[1]

Q2: What are the critical parameters to control during the dichlorocarbene addition step?

A2: The generation and reaction of dichlorocarbene are sensitive to reaction conditions. Key parameters to control for optimal yield and minimal side reactions include:

  • Base Concentration: A sodium hydroxide solution of 20–30% is typically recommended to efficiently generate dichlorocarbene while minimizing the risk of ring-opening of the desired cyclopropane product.[1]

  • Temperature: The reaction is often carried out at elevated temperatures, for instance, 50°C, to ensure a reasonable reaction rate.[1]

  • Purity of Reagents: Ensure that the chloroform and methacrylic acid methyl ester are of high purity to avoid side reactions.

Q3: My reductive dehalogenation is sluggish or incomplete. What could be the issue?

A3: Incomplete dehalogenation can be a significant source of low yield. Consider the following factors:

  • Reaction Temperature: The efficiency of the reductive dehalogenation is highly dependent on the reaction temperature. For the reduction with sodium metal in ethanol, temperatures between 60–80°C are reported to be effective for complete removal of the halogens.[1]

  • Reaction Time: A sufficient reaction time, typically 2 to 4 hours, is crucial to drive the reaction to completion.[1]

  • Purity of Sodium: Use freshly cut sodium metal to ensure high reactivity. The presence of an oxide layer can hinder the reaction.

  • Anhydrous Conditions: Ensure that the ethanol used is anhydrous, as water can react with the sodium metal and reduce the efficiency of the dehalogenation.

Q4: The final hydrolysis step is giving me low yields. What are the common pitfalls?

A4: Low yields during hydrolysis can result from incomplete reaction or side reactions. Key points to consider are:

  • Reaction Conditions: The hydrolysis of the methyl ester is typically carried out under reflux with a moderately concentrated acid, such as 6 M hydrochloric acid, for several hours.[1] Ensure that the reaction is heated for a sufficient duration to drive the equilibrium towards the carboxylic acid.

  • Work-up Procedure: Proper work-up is crucial for isolating the final product. This usually involves extraction with an organic solvent. Troublesome emulsions can sometimes form during extraction, which can be mitigated by gentle stirring instead of vigorous shaking or by the addition of brine.

Troubleshooting Guides

Problem 1: Low Yield of the Dichlorocyclopropane Intermediate in Step 1
Potential Cause Suggested Solution
Inefficient Dichlorocarbene Generation Ensure the sodium hydroxide concentration is within the optimal range of 20-30%.[1] Use fresh, high-purity chloroform.
Side Reactions of Dichlorocarbene Dichlorocarbene can react with other species in the reaction mixture. Maintain the recommended reaction temperature (e.g., 50°C) to favor the desired reaction.[1]
Ring-Opening of the Cyclopropane Product The highly strained cyclopropane ring can be susceptible to cleavage under harsh basic conditions.[1] Avoid excessively high concentrations of sodium hydroxide.
Substrate Purity Issues Impurities in the methacrylic acid methyl ester can lead to unwanted side reactions. Use purified starting material.
Problem 2: Presence of Impurities after Reductive Dehalogenation in Step 2
Potential Cause Suggested Solution
Incomplete Dehalogenation Increase the reaction temperature to the 60–80°C range and ensure a reaction time of at least 2-4 hours.[1] Use a sufficient excess of sodium metal.
Formation of Side Products Side reactions can occur, especially at higher temperatures. Monitor the reaction progress by techniques like TLC or GC to avoid prolonged heating after completion.
Contamination from Starting Materials Ensure the dichlorocyclopropane intermediate is sufficiently pure before proceeding with the dehalogenation.
Problem 3: Difficulty in Isolating the Final Product after Hydrolysis in Step 3
Potential Cause Suggested Solution
Incomplete Hydrolysis Ensure the reaction is refluxed for a sufficient time (e.g., 4 hours) with an adequate concentration of acid (e.g., 6 M HCl).[1]
Product Loss During Work-up The product is a carboxylic acid and may have some water solubility. Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product in the aqueous phase.
Emulsion Formation During Extraction Avoid vigorous shaking during extraction. Gentle stirring or mechanical stirring is recommended. If emulsions form, they can sometimes be broken by adding brine or by filtration through a pad of celite.
Oily Product Instead of Solid The presence of impurities can lower the melting point of the product, resulting in an oil. A mixture of isomers can also lead to an oily product. Purify the product by chromatography or recrystallization.

Experimental Protocols

Step 1: Synthesis of Methyl 2,2-dichloro-1-methoxycyclopropane-1-carboxylate
  • To a stirred solution of methacrylic acid methyl ester in chloroform, add a 30% aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 50°C and stir vigorously for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl 2,2-dichloro-1-methoxycyclopropane-1-carboxylate.

Step 2: Synthesis of Methyl 1-methoxycyclopropane-1-carboxylate
  • Dissolve the crude methyl 2,2-dichloro-1-methoxycyclopropane-1-carboxylate in absolute ethanol.

  • Carefully add small pieces of sodium metal to the solution while maintaining the temperature at 70°C.

  • Continue stirring at 70°C for 3 hours, or until all the sodium has reacted.

  • Cool the reaction mixture and carefully quench any unreacted sodium with a small amount of methanol.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield methyl 1-methoxycyclopropane-1-carboxylate.

Step 3: Synthesis of this compound
  • To the methyl 1-methoxycyclopropane-1-carboxylate obtained in the previous step, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the final product, this compound.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of this compound [1]

StepReactantsReagentsTemperature (°C)Time (hours)Product
1. Cyclopropanation Methacrylic acid methyl ester, Chloroform30% Sodium Hydroxide506Methyl 2,2-dichloro-1-methoxycyclopropane-1-carboxylate
2. Dehalogenation Methyl 2,2-dichloro-1-methoxycyclopropane-1-carboxylateSodium, Ethanol703Methyl 1-methoxycyclopropane-1-carboxylate
3. Hydrolysis Methyl 1-methoxycyclopropane-1-carboxylate6 M Hydrochloric AcidReflux4This compound

Visualizations

SynthesisWorkflow Start Methacrylic Acid Methyl Ester Step1 Step 1: Cyclopropanation (CHCl3, 30% NaOH, 50°C, 6h) Start->Step1 Intermediate1 Methyl 2,2-dichloro-1-methoxy- cyclopropane-1-carboxylate Step1->Intermediate1 Step2 Step 2: Reductive Dehalogenation (Na, Ethanol, 70°C, 3h) Intermediate1->Step2 Intermediate2 Methyl 1-methoxy- cyclopropane-1-carboxylate Step2->Intermediate2 Step3 Step 3: Hydrolysis (6M HCl, Reflux, 4h) Intermediate2->Step3 End 1-Methoxycyclopropane- carboxylic Acid Step3->End

Caption: Overall synthetic workflow for this compound.

TroubleshootingDichlorocyclopropanation Start Low Yield in Dichlorocyclopropanation? Cause1 Inefficient Carbene Generation? Start->Cause1 Yes Solution1 Check/Optimize NaOH Concentration (20-30%) Cause1->Solution1 Yes Cause2 Side Reactions? Cause1->Cause2 No Solution2 Verify Reaction Temperature (50°C) Cause2->Solution2 Yes Cause3 Ring Opening? Cause2->Cause3 No Solution3 Avoid Excessively High Base Concentration Cause3->Solution3 Yes Cause4 Impure Starting Material? Cause3->Cause4 No Solution4 Purify Methacrylic Acid Methyl Ester Cause4->Solution4 Yes

Caption: Troubleshooting logic for low yields in the dichlorocyclopropanation step.

References

optimizing reaction conditions for the hydrolysis of 1-methoxycyclopropanecarboxylate esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the hydrolysis of 1-methoxycyclopropanecarboxylate esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing 1-methoxycyclopropanecarboxylate esters?

A1: The two primary methods are acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification).[1][2]

  • Acid-Catalyzed Hydrolysis: This method typically involves heating the ester with a strong acid (e.g., HCl or H₂SO₄) in an aqueous solution. The reaction is reversible, so using a large excess of water helps drive the equilibrium towards the carboxylic acid and alcohol products.[3]

  • Base-Catalyzed Hydrolysis (Saponification): This is the more common method and involves heating the ester with a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).[1][4] This reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a stable carboxylate salt.[4] An acidic workup is required to protonate the carboxylate and isolate the desired carboxylic acid.[4]

Q2: My hydrolysis reaction is very slow or incomplete. What are the likely causes?

A2: Esters of cyclopropanecarboxylic acid are known to be significantly more stable and resistant to hydrolysis compared to non-cyclic analogs due to hyperconjugative stabilization from the cyclopropyl group. If your reaction is struggling, consider the following:

  • Insufficient Reaction Time/Temperature: Due to their stability, these esters may require longer reaction times or higher temperatures (reflux) to achieve full conversion.

  • Base/Acid Stoichiometry: For saponification, ensure you are using a sufficient excess of the base (typically 2-10 equivalents). For acid catalysis, ensure the acid concentration is adequate to effectively catalyze the reaction.

  • Solubility Issues: The ester may not be fully soluble in the reaction medium. Using a co-solvent like tetrahydrofuran (THF), methanol (MeOH), or ethanol (EtOH) can improve solubility and reaction rate.[5][6]

  • Choice of Base: Lithium hydroxide (LiOH) has been shown to be more effective than NaOH or KOH in some cases, particularly in THF/water solvent systems. This is because LiOH may have better solubility in the organic phase, accelerating the reaction.[7][8]

Q3: I am observing unexpected side products and low yield. What could be happening?

A3: The most likely side reaction is acid-catalyzed ring-opening of the cyclopropane ring. The strained three-membered ring is susceptible to cleavage under strong acidic conditions, which can be initiated by protonation.[9] This can lead to the formation of linear byproducts.

  • To mitigate ring-opening:

    • Favor base-catalyzed hydrolysis (saponification), as the cyclopropyl group is generally very stable under basic conditions.[10]

    • If acid catalysis is necessary, use the mildest effective conditions (e.g., lower temperature, shorter reaction time, less concentrated acid) and carefully monitor the reaction progress.

Another potential, though less commonly reported, issue could be the cleavage of the 1-methoxy ether linkage under harsh acidic conditions.

Q4: Why is an acidic workup necessary after base-catalyzed hydrolysis (saponification)?

A4: Under basic conditions, the product of the hydrolysis is not the carboxylic acid itself, but its corresponding carboxylate salt (e.g., sodium 1-methoxycyclopropanecarboxylate).[4] This salt is deprotonated and typically soluble in the aqueous phase. To obtain the neutral carboxylic acid, a strong acid (like HCl) must be added to the reaction mixture to protonate the carboxylate.[1]

Q5: Can I use enzymatic hydrolysis for this substrate?

A5: While enzymatic hydrolysis using lipases is a viable method for many esters, its effectiveness on 1-methoxycyclopropanecarboxylate esters would require specific screening.[11] Lipases can offer high selectivity and operate under mild neutral conditions, which would avoid the risk of acid-catalyzed ring-opening. However, the steric hindrance and electronic properties of this specific substrate may affect enzyme activity.

Experimental Protocols & Data

Acid-Catalyzed Hydrolysis

This protocol is based on established synthetic procedures for producing 1-methoxycyclopropanecarboxylic acid.[9]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the methyl 1-methoxycyclopropane-1-carboxylate.

  • Reagent Addition: For each mole of ester, add a sufficient volume of 6 M hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or diethyl ether) multiple times.

    • Combine the organic layers.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product as necessary, for example, by distillation or recrystallization.

Table 1: Acid-Catalyzed Hydrolysis Conditions

Ester SubstrateReagentSolventTemperatureTime (h)Yield
Methyl 1-methoxycyclopropane-1-carboxylate6 M HClWaterReflux4N/A

Note: Yield data was not specified in the reference source.[9]

Base-Catalyzed Hydrolysis (Saponification)

This is a representative protocol adapted from general ester hydrolysis procedures. Optimization may be required.

Protocol:

  • Setup: In a round-bottom flask with a reflux condenser and magnetic stir bar, dissolve the 1-methoxycyclopropanecarboxylate ester in a suitable solvent mixture (e.g., THF/water or MeOH/water in a 2:1 ratio).

  • Reagent Addition: Add 2 to 5 equivalents of solid or aqueous base (LiOH, NaOH, or KOH).

  • Reaction: Stir the mixture at room temperature or heat to reflux (40-80 °C) depending on the reactivity of the specific ester.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup:

    • Cool the reaction mixture and remove any organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using a strong acid (e.g., 1 M or 6 M HCl).

    • Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

  • Purification: Purify as needed.

Table 2: Representative Base-Catalyzed Hydrolysis Conditions (Illustrative)

Base (eq.)Co-SolventTemperature (°C)Expected Time (h)Expected YieldNotes
LiOH (2-3)THF / Water25 - 604 - 18Good to HighOften the most effective base for hindered or stable esters, especially with THF as a co-solvent.[6][7][8]
NaOH (2-5)MeOH / Water50 - 806 - 24Moderate to HighA standard, cost-effective choice. Higher temperatures may be needed.
KOH (2-5)EtOH / Water50 - 806 - 24Moderate to HighSimilar in reactivity to NaOH; choice may depend on the solubility of the resulting carboxylate salt.

Disclaimer: The data in Table 2 is illustrative and based on general principles of ester hydrolysis. Actual reaction times and yields will vary depending on the specific ester substrate and must be optimized experimentally.

Visualized Workflows and Mechanisms

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Combine Ester, Solvent, and Acid/Base in Flask React 2. Heat to Target Temperature (e.g., Reflux) Setup->React Monitor 3. Monitor Progress (TLC, LC-MS) React->Monitor Periodic Sampling Cool 4. Cool Reaction Monitor->Cool Reaction Complete Acidify 5a. Acidify (for Base Hydrolysis) Cool->Acidify Extract 5b. Extract with Organic Solvent Cool->Extract For Acid Hydrolysis Acidify->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Purify Product (Distillation, etc.) Dry->Purify

Caption: General experimental workflow for the hydrolysis of an ester.

Troubleshooting_Guide Start Low Yield or Incomplete Reaction CheckTimeTemp Increase Reaction Time and/or Temperature? Start->CheckTimeTemp CheckSolubility Is the Ester Fully Soluble? CheckTimeTemp->CheckSolubility No Improvement AddTimeTemp Action: Prolong heating or increase temperature. CheckTimeTemp->AddTimeTemp Yes CheckStoich Increase Acid/Base Equivalents? CheckSolubility->CheckStoich Yes AddCosolvent Action: Add co-solvent (THF, MeOH). CheckSolubility->AddCosolvent No CheckMethod Consider Side Reactions (e.g., Ring Opening)? CheckStoich->CheckMethod No Improvement AddReagent Action: Add more acid or base. CheckStoich->AddReagent Yes SwitchMethod Action: Switch from Acid to Base (LiOH) Catalysis. CheckMethod->SwitchMethod Yes (with Acid) Success Problem Resolved AddTimeTemp->Success AddCosolvent->Success AddReagent->Success SwitchMethod->Success

Caption: Troubleshooting flowchart for low yield in ester hydrolysis.

Saponification_Mechanism Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack Carboxylate Carboxylate + Alcohol Tetrahedral->Carboxylate 2. Elimination of Alkoxide & Deprotonation Acid Carboxylic Acid (after H⁺ workup) Carboxylate->Acid 3. Acidification

Caption: Simplified mechanism for base-catalyzed hydrolysis (saponification).

References

preventing side reactions during the functionalization of 1-methoxycyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 1-methoxycyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the chemical modification of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for this compound?

A1: The most common functionalization reactions involve the carboxylic acid moiety, primarily amide bond formation (amide coupling) and esterification. These reactions allow for the incorporation of the 1-methoxycyclopropane scaffold into a wide range of molecules, which is particularly useful in medicinal chemistry.

Q2: What are the primary side reactions to be aware of when working with this compound?

A2: The main potential side reactions are:

  • Decarboxylation: Loss of CO2 upon heating, which can lead to the formation of 1-methoxycyclopropane.

  • Ring-opening: The strained cyclopropane ring can open under strongly acidic conditions (both Brønsted and Lewis acids), leading to linear byproducts.

  • Side reactions specific to the coupling method: For example, during amide coupling with carbodiimides, the formation of N-acylurea byproduct can occur.

Q3: How can I minimize the risk of decarboxylation?

A3: Decarboxylation is typically induced by heat. To minimize this side reaction, it is advisable to conduct functionalization reactions at the lowest effective temperature. If elevated temperatures are necessary, reaction times should be minimized. The stability of the carboxylic acid is also a factor; for instance, β-keto acids are particularly prone to decarboxylation, though this compound itself is not a β-keto acid, thermal decomposition is still a consideration.

Q4: Under what conditions is ring-opening a concern?

A4: Ring-opening of the cyclopropane ring is a concern under acidic conditions. Strong acids can protonate the methoxy group or the carbonyl oxygen, which can initiate ring cleavage to relieve ring strain. The use of Lewis acids can also promote ring-opening. Therefore, it is recommended to use mild reaction conditions and avoid strong acids when possible. If acidic conditions are required, careful optimization of the acid type, concentration, and reaction temperature is crucial.

Troubleshooting Guides

Amide Coupling Reactions

Issue 1: Low yield of the desired amide product.

Potential Cause Recommendation
Incomplete activation of the carboxylic acid.Ensure appropriate stoichiometry of the coupling agent (e.g., HATU, EDC). Typically, 1.1-1.5 equivalents are used.
Inefficient coupling.Optimize the base (e.g., DIPEA, TEA) and solvent (e.g., DMF, DCM). Ensure anhydrous conditions as water can hydrolyze the activated intermediate.
Side reaction forming N-acylurea (with carbodiimide reagents).Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the reaction mixture. These additives react with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement.
Steric hindrance from the amine or carboxylic acid.Use a more powerful coupling reagent such as HATU or COMU. Increase reaction time and/or temperature, while monitoring for decarboxylation.

Issue 2: Formation of an N-acylurea byproduct when using DCC or EDC.

Potential Cause Recommendation
The O-acylisourea intermediate rearranges to the more stable N-acylurea.This is a known side reaction with carbodiimides. Add HOBt or HOAt to the reaction. These additives intercept the O-acylisourea to form an active ester, which is less susceptible to this rearrangement.
Slow reaction with the amine nucleophile.Ensure the amine is sufficiently nucleophilic and not overly hindered. Optimize reaction conditions (concentration, temperature) to favor the aminolysis pathway.
Esterification Reactions

Issue 1: Low ester yield in Fischer esterification.

Potential Cause Recommendation
Equilibrium not shifted towards the product.Use a large excess of the alcohol (it can often be used as the solvent). Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.
Acid-catalyzed side reactions (e.g., ring-opening).Use a milder esterification method such as the Steglich esterification (DCC/DMAP).

Issue 2: Degradation of starting material or product.

| Potential Cause | Recommendation | | Substrate is sensitive to strong acid and/or high temperatures. | Employ milder, neutral conditions. The Steglich esterification, using DCC (or EDC) and a catalytic amount of DMAP at room temperature, is an excellent alternative for acid-sensitive substrates. |

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: Add the amine (1.0-1.2 eq.) and a suitable coupling reagent like HATU (1.1 eq.).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Steglich Esterification

This protocol is suitable for substrates that are sensitive to acidic conditions.

  • Preparation: In a dry flask, dissolve this compound (1.0 eq.), the alcohol (1.0-1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) in an anhydrous solvent like dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Work-up: If DCC was used, filter off the DCU precipitate and wash it with a small amount of DCM. If EDC was used, proceed to the next step.

  • Extraction: Wash the filtrate or reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.

Data Presentation

The following tables provide illustrative yields for amide coupling and esterification reactions of carboxylic acids with various reagents. Note that these are generalized examples, and yields for this compound may vary and require optimization.

Table 1: Comparison of Coupling Reagents for Amide Synthesis (Illustrative)

EntryCarboxylic AcidAmineCoupling ReagentBaseSolventYield (%)Reference
1Boc-Val-OH4-amino-N-(4-methoxybenzyl)benzamideHATUDIPEADMF38[1]
2Boc-Val-OH4-amino-N-(4-methoxybenzyl)benzamideDCC/DMAP-CH2Cl228[1]
3Boc-Val-OH4-amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBt (cat.)DIPEAMeCN72[1]

Table 2: Illustrative Yields for Steglich Esterification

EntryCarboxylic AcidAlcoholYield (%)Reference
1Phenylacetic acidBenzyl alcohol90[2]
2Benzoic acidtert-Butanol78[2]
3N-Boc-AlanineMethanol94[2]

Visualizations

experimental_workflow_amide_coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound and amine in anhydrous solvent add_reagents Add coupling agent (e.g., HATU) and base (e.g., DIPEA) prep->add_reagents 1 stir Stir at room temperature add_reagents->stir 2 quench Quench with aqueous solution stir->quench 3 extract Extract with organic solvent quench->extract 4 wash Wash organic layers extract->wash 5 purify Dry, concentrate, and purify (e.g., column chromatography) wash->purify 6

Caption: General experimental workflow for amide coupling.

side_reactions cluster_decarboxylation Decarboxylation cluster_ring_opening Ring-Opening cluster_coupling_side_reaction Amide Coupling Side Reaction start This compound Functionalization decarboxylation Heat start->decarboxylation ring_opening Strong Acid (H+ or Lewis Acid) start->ring_opening coupling Carbodiimide (DCC/EDC) start->coupling product_decarb 1-Methoxycyclopropane + CO2 decarboxylation->product_decarb product_ring_open Linear Byproducts ring_opening->product_ring_open product_n_acylurea N-Acylurea Byproduct coupling->product_n_acylurea

Caption: Potential side reaction pathways.

troubleshooting_logic cluster_amide Amide Coupling cluster_ester Esterification start Low Product Yield? check_activation Check coupling agent stoichiometry and reaction conditions start->check_activation Amide fischer Fischer Esterification: - Use excess alcohol - Remove water start->fischer Ester check_base Optimize base and solvent check_activation->check_base add_additive Add HOBt/OxymaPure (if using carbodiimide) check_base->add_additive steglich Consider Steglich esterification for sensitive substrates fischer->steglich

Caption: Troubleshooting logic for low yields.

References

Technical Support Center: Managing Cyclopropane Reactivity in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the reactivity of the strained cyclopropane ring during multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the cyclopropane ring so reactive?

A1: The high reactivity of the cyclopropane ring is primarily due to significant ring strain, which is a combination of angle strain and torsional strain.[1][2][3][4] The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[2][3][5] This deviation leads to poor orbital overlap, creating "bent" bonds and weakening the C-C bonds.[3] Additionally, the hydrogen atoms on adjacent carbons are in an eclipsed conformation, introducing torsional strain.[3] This inherent instability of approximately 28 kcal/mol makes the ring susceptible to opening reactions.[1]

Q2: How can I introduce a cyclopropane ring into my molecule stereoselectively?

A2: Stereoselective cyclopropanation can be achieved through several methods:

  • Directed Simmons-Smith Reaction: The use of directing groups, such as allylic alcohols, can control the stereochemical outcome of the cyclopropanation.[6][7] The zinc carbenoid coordinates with the directing group, delivering the methylene group to one face of the double bond.[7]

  • Transition Metal-Catalyzed Reactions: Chiral transition metal catalysts, often using rhodium or cobalt, can facilitate the enantioselective transfer of carbenes from diazo compounds.[8][9]

  • Michael-Initiated Ring Closure (MIRC): This powerful method involves the Michael addition of a nucleophile to an electron-deficient alkene followed by intramolecular cyclization.[10] The use of chiral auxiliaries, chiral nucleophiles, or organocatalysts like prolinol derivatives can achieve high levels of stereocontrol.[10]

  • Biocatalysis: Engineered enzymes, such as class I aldolases, can be used for the de novo synthesis of cyclopropanes with excellent stereochemical control.[11]

Q3: Under what conditions is the cyclopropane ring stable, and when is it likely to open?

A3: The stability of a cyclopropane ring is highly dependent on its substituents and the reaction conditions.

  • Stability: Unactivated cyclopropanes are relatively stable to many reagents. They are generally stable under neutral and mildly basic conditions.

  • Likely to Open:

    • Acidic Conditions: Strong acids can protonate the cyclopropane ring, leading to ring opening to form a more stable carbocation. The C-H bonds of cyclopropane are more acidic than those in propane due to increased s-character.[12][13]

    • Electrophilic Addition: Reagents like halogens (in the dark) and hydrohalic acids can add across the cyclopropane ring, causing it to open.[14][15]

    • Transition Metals: Many transition metals (e.g., Pd, Rh, Ni, Pt) can activate the C-C bonds of cyclopropanes through oxidative addition, leading to a metallacyclobutane intermediate that can undergo various subsequent reactions.[16][17][18]

    • Donor-Acceptor Cyclopropanes: Cyclopropanes substituted with both an electron-donating group (e.g., aryl, vinyl) and an electron-withdrawing group (e.g., ester, ketone) are particularly prone to ring-opening reactions under the influence of Lewis acids or even bases.[19][20][21][22]

    • Radical Reactions: Radical initiators can promote the ring-opening of cyclopropanes, especially those with activating groups like a vinyl substituent.[23]

Q4: Are there protecting groups specifically for cyclopropane rings?

A4: There are no "protecting groups" for the cyclopropane ring in the traditional sense of masking its reactivity. The management of cyclopropane reactivity relies on careful selection of reaction conditions and synthetic strategy. However, one can protect functional groups on the cyclopropane ring itself using standard protecting group chemistry to prevent them from interfering with subsequent reactions.[24][25] The key is to choose protecting groups that can be removed under conditions that do not promote cyclopropane ring opening.

Troubleshooting Guides

Issue 1: Unexpected Ring Opening of Cyclopropane

Potential Cause Troubleshooting Steps
Acidic Conditions - Neutralize the reaction mixture. - Use non-acidic reagents or catalysts. - Employ a buffer if acidic byproducts are formed.
Lewis Acid Catalyst - Reduce the amount of Lewis acid. - Use a milder Lewis acid. - Perform the reaction at a lower temperature.
Transition Metal Contamination - Use high-purity reagents and solvents. - Consider using a metal scavenger.
High Reaction Temperature - Lower the reaction temperature. - Choose a more reactive reagent that allows for milder conditions.
Substrate Activation - If the cyclopropane has donor-acceptor substituents, be aware of its increased lability.[19][26] Consider alternative synthetic routes if ring-opening is unavoidable.

Issue 2: Low Yield in Cyclopropanation Reaction

Potential Cause Troubleshooting Steps
Inactive Cyclopropanating Reagent - Simmons-Smith: Ensure the zinc-copper couple is freshly prepared and activated.[27] Use high-purity diiodomethane.[28] - Diazo Compounds: Prepare diazo compounds fresh and use them immediately as they can be unstable.[28][29]
Poor Substrate Reactivity - Electron-deficient alkenes: These are less reactive towards electrophilic carbenes. Consider using a more reactive carbene source or a different catalytic system (e.g., cobalt-catalyzed systems).[6][29] - Steric Hindrance: Highly substituted alkenes may react slower. Increase reaction time or temperature, or use a less sterically demanding cyclopropanating reagent.[29]
Catalyst Inactivation - Ensure the catalyst is from a reliable source and stored correctly. - Some catalysts require pre-activation; consult the relevant literature.[29] - Increase catalyst loading incrementally.[29]
Side Reactions - Carbene Dimerization (with diazo compounds): Add the diazo compound slowly using a syringe pump to keep its concentration low.[28][29] - C-H Insertion (with diazo compounds): Use a catalyst that favors cyclopropanation over C-H insertion, such as rhodium(II) catalysts.[28]

Issue 3: Poor Stereoselectivity in a Directed Cyclopropanation

Potential Cause Troubleshooting Steps
Weakly Coordinating Directing Group - Ensure the directing group (e.g., hydroxyl) is unprotected and available for coordination. - Consider changing the solvent to one that does not compete for coordination with the metal center.
Flexible Substrate Conformation - Lowering the reaction temperature can favor a single reactive conformation, improving diastereoselectivity.[29]
Incorrect Reagent Choice - The choice of cyclopropanating reagent can influence the stereochemical outcome. For example, in some cases, halomethylzinc reagents give the syn isomer, while other methods might be required for the anti isomer.[7]

Experimental Protocols

Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is a representative procedure for the directed cyclopropanation of an allylic alcohol.

Materials:

  • Allylic alcohol (1.0 eq)

  • Zinc-copper couple (2.0 eq)

  • Diiodomethane (1.5 eq)

  • Anhydrous diethyl ether or 1,2-dichloroethane (DCE)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Add the zinc-copper couple (2.0 eq) to the flask and suspend it in anhydrous diethyl ether.

  • To the stirred suspension, add diiodomethane (1.5 eq) dropwise. A gentle reflux may be observed.

  • After the initial exothermic reaction subsides, add a solution of the allylic alcohol (1.0 eq) in diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove the zinc salts, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol is a general procedure for the transition metal-catalyzed cyclopropanation of an alkene. Caution: Diazo compounds are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • Alkene (1.0 eq)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5-2 mol%)

  • Ethyl diazoacetate (EDA) (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 eq), Rh₂(OAc)₄ (0.5-2 mol%), and anhydrous DCM.

  • Prepare a solution of ethyl diazoacetate (1.1 - 1.5 eq) in anhydrous DCM.

  • Add the EDA solution to the stirred alkene/catalyst mixture dropwise via a syringe pump over several hours. A slow addition rate is crucial to minimize the formation of carbene dimers.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is often complete after the addition of EDA is finished.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove the catalyst and any side products.

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Potential Reaction Pathways cluster_factors Factors Influencing Reactivity start Cyclopropane-containing molecule in multi-step synthesis conditions Select Reaction Conditions start->conditions acid Strong Acid conditions->acid Acidic base Strong Base conditions->base Basic metal Transition Metal conditions->metal Catalytic lewis Lewis Acid conditions->lewis Lewis Acidic neutral Neutral/Mild Base conditions->neutral Neutral stable Ring remains intact open Ring opens acid->open base->stable if unactivated base->open if activated metal->open lewis->open esp. donor-acceptor neutral->stable

Caption: Decision workflow for predicting cyclopropane ring stability.

G cluster_problem Problem Diagnosis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Cyclopropanation reagent Inactive Reagent? start->reagent substrate Unreactive Substrate? start->substrate catalyst Inactive Catalyst? start->catalyst side_reactions Side Reactions? start->side_reactions sol_reagent Prepare fresh reagent/ Activate Zn-Cu couple reagent->sol_reagent Yes sol_substrate Use more reactive carbene/ Change catalyst system substrate->sol_substrate Yes sol_catalyst Increase loading/ Pre-activate catalyst catalyst->sol_catalyst Yes sol_side_reactions Slow addition of diazo/ Use selective catalyst side_reactions->sol_side_reactions Yes

Caption: Troubleshooting workflow for low cyclopropanation yield.

G cluster_tmc Transition Metal Catalyzed Ring Opening cyclopropane Cyclopropane + M(0) metallacycle Metallacyclobutane Intermediate cyclopropane->metallacycle Oxidative Addition product Ring-Opened Products metallacycle->product Further Reactions

References

Technical Support Center: Improving Stereoselectivity in Reactions of 1-Methoxycyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the stereoselectivity of reactions involving 1-methoxycyclopropanecarboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor stereoselectivity in reactions with this compound derivatives?

A1: Poor stereoselectivity often stems from several factors:

  • Sub-optimal Chiral Auxiliary: The chosen chiral auxiliary may not provide sufficient steric hindrance to effectively control the direction of bond formation.

  • Incorrect Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the transition state geometry and, consequently, the stereochemical outcome.

  • Racemization: The product or intermediates may be susceptible to racemization under the reaction or work-up conditions.

  • Low Reactivity: Inherent low reactivity of the substrate can lead to side reactions or the need for harsh conditions that are detrimental to stereocontrol.

Q2: How can I choose an appropriate chiral auxiliary for my reaction involving a this compound derivative?

A2: The selection of a chiral auxiliary is crucial for achieving high diastereoselectivity.[1] Consider the following:

  • Steric Bulk: The auxiliary should possess a sterically demanding group that effectively shields one face of the reactive intermediate.

  • Rigidity: A rigid conformational structure in the auxiliary can lead to a more ordered and predictable transition state.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to your substrate and cleaved under mild conditions that do not compromise the stereochemical integrity of your product.

  • Proven Track Record: Auxiliaries like Evans' oxazolidinones and pseudoephedrine have demonstrated high efficacy in controlling the stereochemistry of alkylation and other reactions of carboxylic acid derivatives.

Q3: Can the methoxy group on the cyclopropane ring influence the stereochemical outcome?

A3: Yes, the 1-methoxy group can exert both steric and electronic effects that may influence the approach of reagents and the stability of transition states. Its precise impact will depend on the specific reaction mechanism. In some cases, it may participate in chelation with metal catalysts or reagents, thereby influencing the facial selectivity of a reaction.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Alkylation of a this compound Amide Derived from a Chiral Auxiliary.

This guide provides a systematic approach to troubleshooting poor diastereoselectivity in the alkylation of an amide formed between this compound and a chiral auxiliary.

Troubleshooting Workflow:

start Low Diastereoselectivity Observed check_auxiliary Step 1: Evaluate Chiral Auxiliary start->check_auxiliary check_conditions Step 2: Optimize Reaction Conditions check_auxiliary->check_conditions Auxiliary is appropriate sub_auxiliary Consider alternative auxiliary (e.g., Evans' oxazolidinone, pseudoephedrine) check_auxiliary->sub_auxiliary Potential steric/electronic mismatch check_reagents Step 3: Verify Reagent Quality check_conditions->check_reagents Conditions optimized sub_temp Lower reaction temperature (e.g., -78 °C to 0 °C) check_conditions->sub_temp check_workup Step 4: Analyze Work-up & Purification check_reagents->check_workup Reagents are pure sub_reagent_quality Use freshly distilled/purified reagents check_reagents->sub_reagent_quality Suspect degradation success Improved Diastereoselectivity check_workup->success No issues found sub_epimerization Check for epimerization during work-up (e.g., use milder quench, avoid harsh pH) check_workup->sub_epimerization Product instability suspected sub_auxiliary->check_conditions sub_solvent Vary solvent polarity (e.g., THF, Toluene, CH2Cl2) sub_temp->sub_solvent sub_base Screen different bases (e.g., LDA, n-BuLi, KHMDS) sub_solvent->sub_base sub_base->check_reagents sub_reagent_quality->check_workup sub_epimerization->success

Caption: Troubleshooting workflow for low diastereoselectivity.

Potential Causes and Solutions:

Potential CauseRecommended Action
Inadequate Steric Shielding by the Chiral Auxiliary The chosen chiral auxiliary may not be providing sufficient steric bulk to effectively direct the incoming electrophile. Consider switching to a more sterically demanding auxiliary, such as an Evans' oxazolidinone or a derivative of pseudoephedrine.
Suboptimal Reaction Temperature Higher temperatures can lead to a less ordered transition state, reducing diastereoselectivity. It is advisable to perform the reaction at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) to enhance selectivity.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can impact the aggregation state of the enolate and the transition state geometry. Screen a range of solvents with varying polarities, such as tetrahydrofuran (THF), toluene, and dichloromethane (CH₂Cl₂).
Inappropriate Base The choice of base can influence the geometry of the resulting enolate. Common bases for such alkylations include lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), and potassium hexamethyldisilazide (KHMDS). A screening of different bases may be necessary.
Epimerization During Reaction or Work-up The stereocenter may be susceptible to epimerization. Analyze the reaction mixture at different time points to determine if the diastereomeric ratio changes over time. During work-up, use mild quenching agents and avoid prolonged exposure to acidic or basic conditions.
Poor Quality of Reagents Impurities in the electrophile or degradation of the base can lead to side reactions and reduced selectivity. Ensure that all reagents are of high purity and that reactive organometallic bases are freshly titrated.
Issue 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction.

For reactions employing a chiral catalyst to induce enantioselectivity, low enantiomeric excess (e.e.) is a common challenge.

Troubleshooting Workflow:

start Low Enantiomeric Excess (e.e.) check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst check_conditions Step 2: Optimize Reaction Parameters check_catalyst->check_conditions Catalyst/Ligand is appropriate sub_catalyst Screen different chiral ligands and metal precursors check_catalyst->sub_catalyst Potential mismatch check_substrate Step 3: Assess Substrate Purity check_conditions->check_substrate Parameters optimized sub_temp Vary temperature (often lower is better) check_conditions->sub_temp success Improved Enantioselectivity check_substrate->success Substrate is pure sub_purify Purify substrate to remove potential catalyst poisons or inhibitors check_substrate->sub_purify Impurities suspected sub_catalyst->check_conditions sub_solvent Screen solvents of varying polarity and coordinating ability sub_temp->sub_solvent sub_concentration Adjust substrate and catalyst concentration sub_solvent->sub_concentration sub_concentration->check_substrate sub_purify->success

Caption: Troubleshooting workflow for low enantioselectivity.

Potential Causes and Solutions:

Potential CauseRecommended Action
Ineffective Catalyst/Ligand Combination The chosen chiral ligand may not be optimal for the specific transformation. Screen a panel of chiral ligands with different steric and electronic properties. Also, consider evaluating different metal precursors if applicable.
Incorrect Solvent or Temperature Lowering the reaction temperature often leads to higher enantioselectivity. Systematically vary the solvent, as its polarity and coordinating ability can significantly influence the catalyst's performance.
Catalyst Poisoning Impurities in the starting materials or solvent can deactivate the catalyst. Ensure all components of the reaction are of high purity.
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the desired catalytic cycle. Adjusting the reaction concentration or temperature may help to favor the catalyzed pathway.

Key Experiments and Protocols

Diastereoselective Alkylation of a this compound Amide Using a Chiral Auxiliary

This protocol is a general guideline for the diastereoselective alkylation of an N-acyl derivative of a chiral auxiliary, such as an Evans' oxazolidinone, with an alkyl halide.

Materials:

  • N-(1-methoxycyclopropanecarbonyl)-chiral auxiliary (e.g., derived from (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Anhydrous tetrahydrofuran (THF)

  • Base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Amide Preparation: Couple this compound with the desired chiral auxiliary using standard amide bond formation conditions (e.g., DCC/DMAP or conversion to the acid chloride followed by reaction with the auxiliary). Purify the resulting amide by column chromatography.

  • Enolate Formation: Dissolve the N-acyl chiral auxiliary (1.0 eq.) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add the base (1.05 eq.) dropwise to the solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction may require warming to a higher temperature (e.g., 0 °C or room temperature) depending on the reactivity of the electrophile.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂ for oxazolidinones) to yield the desired stereoisomer of the substituted this compound.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for the diastereoselective alkylation of an N-(1-methoxycyclopropanecarbonyl) oxazolidinone to illustrate the impact of reaction parameters on stereoselectivity. Actual results will vary depending on the specific substrates and conditions used.

EntryChiral AuxiliaryBaseElectrophileSolventTemp (°C)Diastereomeric Ratio (d.r.)
1(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneLDABenzyl bromideTHF-7895:5
2(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneLDABenzyl bromideTHF085:15
3(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinonen-BuLiBenzyl bromideTHF-7892:8
4(4S)-4-Isopropyl-2-oxazolidinoneLDABenzyl bromideTHF-7890:10
5(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneLDAMethyl iodideTHF-7880:20
6(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneLDABenzyl bromideToluene-7893:7

References

storage and handling guidelines for ensuring the stability of 1-methoxycyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Unexpected degradation of the compound (e.g., loss of purity, appearance of new peaks in analysis). Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 1-hydroxycyclopropanecarboxylic acid and methanol. The ester linkage in derivatives is also prone to hydrolysis.- Maintain neutral pH conditions whenever possible.- Use aprotic solvents.- If aqueous solutions are necessary, use buffered systems and prepare fresh solutions before use.- Store solutions at low temperatures (2-8 °C) for short periods.
Oxidation: The cyclopropane ring can be susceptible to oxidative cleavage.- Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Avoid contact with strong oxidizing agents.
Thermal Decomposition: Elevated temperatures can lead to decarboxylation or other degradation pathways.- Store the compound at the recommended low temperatures.- Avoid excessive heating during experimental procedures.
Change in physical appearance (e.g., color change, clumping). Hygroscopicity: The compound may absorb moisture from the atmosphere.- Store in a desiccator with a suitable drying agent.- Handle the compound in a glove box or a controlled low-humidity environment.
Contamination: Introduction of impurities during handling.- Use clean spatulas and glassware.- Avoid cross-contamination with other reagents.
Inconsistent experimental results. Incomplete Dissolution: The compound may not be fully dissolved in the chosen solvent.- Use appropriate solvents where the compound is freely soluble.- Sonication or gentle warming may aid dissolution, but monitor for thermal degradation.
Degradation in Solution: The compound may be unstable in the experimental solvent or conditions.- Perform a preliminary stability study of the compound in the intended solvent system under the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1-methoxycyclopropanecarboxylic acid?

A1: Based on general guidelines for similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, storage at low temperatures (e.g., 2-8 °C or -20 °C) and under an inert atmosphere is advisable to minimize potential degradation.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: As a corrosive solid, appropriate PPE should always be worn. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]

Q3: Is this compound sensitive to light?

A3: While specific data is unavailable, it is good practice to protect all reactive organic compounds from light to prevent potential photodegradation. Storing the compound in an amber vial or in a dark place is recommended.

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation pathways could include hydrolysis of the methoxy group, especially under acidic or basic conditions, and oxidative cleavage of the cyclopropane ring. Thermal decomposition is also a possibility at elevated temperatures.

Q5: What solvents are suitable for dissolving this compound?

A5: Carboxylic acids are generally soluble in organic solvents such as alcohols, ethers, and dimethyl sulfoxide (DMSO). Solubility in aqueous solutions will depend on the pH; deprotonation at higher pH will increase water solubility. It is important to test the stability of the compound in the chosen solvent.

Summary of General Storage and Handling Guidelines

Parameter Recommendation
Storage Temperature 2-8 °C (short-term), -20 °C (long-term)
Atmosphere Inert gas (e.g., Argon, Nitrogen)
Light Protect from light (store in amber vials or dark)
Moisture Store in a desiccator; avoid exposure to humidity
Container Tightly sealed, chemically resistant container
Handling In a well-ventilated fume hood
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat
Incompatible Materials Strong oxidizing agents, strong bases

Experimental Protocol: Preliminary Stability Study

This protocol outlines a general method for assessing the stability of this compound in a specific solvent and temperature condition.

1. Objective: To determine the stability of this compound in a selected solvent at a specified temperature over time.

2. Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, water with buffer)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Temperature-controlled incubator or water bath

3. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several autosampler vials. Prepare triplicate samples for each time point.

  • Time Zero (T0) Analysis: Immediately analyze three of the prepared samples using a validated HPLC or LC-MS method to determine the initial concentration and purity of the compound.

  • Incubation: Place the remaining vials in a temperature-controlled environment set to the desired study temperature (e.g., ambient, 40 °C).

  • Time Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a set of triplicate vials and analyze them using the same analytical method.

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Instability Problem Observed Problem: Inconsistent Results or Degradation CheckPurity Verify Initial Purity and Identity Problem->CheckPurity ReviewHandling Review Storage and Handling Procedures Problem->ReviewHandling EvaluateConditions Evaluate Experimental Conditions Problem->EvaluateConditions Storage Improper Storage? (Temp, Light, Moisture) ReviewHandling->Storage Handling Handling Issues? (Contamination, Exposure to Air) ReviewHandling->Handling Solvent Solvent Instability? EvaluateConditions->Solvent pH pH Effects? EvaluateConditions->pH Temperature Thermal Instability? EvaluateConditions->Temperature SolutionStorage Solution: Store at low temp, inert atm, protect from light/moisture Storage->SolutionStorage SolutionHandling Solution: Use inert atmosphere, clean equipment Handling->SolutionHandling SolutionSolvent Solution: Test stability in solvent, use fresh solutions Solvent->SolutionSolvent SolutionpH Solution: Use buffered solutions, maintain neutral pH pH->SolutionpH SolutionTemp Solution: Avoid excessive heat, run at lower temp Temperature->SolutionTemp

Caption: Troubleshooting workflow for compound instability.

References

Validation & Comparative

A Comparative Analysis of 1-Methoxycyclopropanecarboxylic Acid and Other Cyclopropane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the cyclopropane motif into molecular scaffolds represents a powerful strategy in modern drug design. The inherent ring strain and unique stereoelectronic properties of this three-membered carbocycle can profoundly influence the pharmacological profile of a therapeutic agent. This guide provides a comparative analysis of 1-methoxycyclopropanecarboxylic acid and other cyclopropane derivatives, offering insights into their relative performance based on available experimental data. The content is intended to assist researchers in selecting and designing novel cyclopropane-containing compounds with enhanced efficacy and pharmacokinetic properties.

The Advantage of the Cyclopropyl Moiety

The cyclopropyl group is increasingly utilized in drug development to overcome common hurdles in the discovery process.[1][2][3] Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity to the target protein.[4] Furthermore, the robust C-H bonds of the cyclopropane ring are less susceptible to metabolic degradation by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer plasma half-life.[1][3] This strategic incorporation can lead to improvements in potency, selectivity, and overall pharmacokinetic profiles.[1][3]

Comparative Analysis of Biological Activity

A direct quantitative comparison of the biological activity of this compound with a wide range of other cyclopropane derivatives is limited in publicly available literature. However, by examining studies on different classes of cyclopropane-containing compounds, we can infer structure-activity relationships (SAR).

One area where cyclopropane derivatives have shown significant promise is in the inhibition of histone demethylase KDM1A, a target in cancer therapy. A study on α-substituted cyclopropylamine derivatives provided valuable insights into how substitutions on the cyclopropane ring influence inhibitory activity.[5][6] Although these are cyclopropylamine rather than carboxylic acid derivatives, the data offers a valuable starting point for understanding SAR.

Table 1: Comparative Inhibitory Activity of α-Substituted Cyclopropylamine Derivatives against KDM1A [5][6]

Compound IDSubstitution on Cyclopropane RingKDM1A IC50 (nM)
Compound A Phenyl>10,000
Compound B 3-Fluorophenyl31
Compound C 4-Fluorophenyl120
Compound D 3,5-Difluorophenyl45
Compound E 3-Chlorophenyl55

Note: The data presented is for α-substituted cyclopropylamine derivatives and is intended to illustrate the impact of substitution on the biological activity of cyclopropane-containing compounds.

The data in Table 1 clearly demonstrates that substitution on the phenyl ring attached to the cyclopropane core significantly impacts the inhibitory potency against KDM1A. This highlights the importance of exploring various functional groups on the cyclopropane scaffold to optimize biological activity.

Comparative Analysis of Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and dosing regimen. The cyclopropane ring is often introduced to block metabolically labile sites within a molecule.

Table 2: Comparative Metabolic Stability of Representative Drug Candidates in Human Liver Microsomes

Compound ClassRepresentative CompoundIn Vitro Half-life (t½, min)Reference
Non-Cyclopropane-ContainingVerapamil~10[7]
Non-Cyclopropane-ContainingDiclofenac~15[7]
Cyclopropane-Containing Pitavastatin>120[7]
Cyclopropane-Containing TranylcypromineStable[8]

This table illustrates that compounds containing a cyclopropane moiety, such as Pitavastatin, can exhibit significantly greater metabolic stability compared to compounds without this structural feature.

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments relevant to the comparative analysis of cyclopropane derivatives.

Experimental Protocol 1: Determination of IC50 Values for Enzyme Inhibition

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compounds (cyclopropane derivatives)

  • Assay buffer

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound stock solution to create a range of concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the test compound. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Experimental Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a common method for assessing the metabolic stability of a compound.

Materials:

  • Human liver microsomes (HLMs)

  • Test compounds (cyclopropane derivatives)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.

  • Add the test compound to the mixture and pre-incubate for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the test compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the in vitro half-life (t½) from the slope of the linear regression.

Signaling Pathways and Experimental Workflows

The metabolic fate of cyclopropylamine-containing drugs is a critical consideration in drug development, as it can lead to the formation of reactive metabolites. The following diagram illustrates the metabolic activation pathway of a generic cyclopropylamine-containing drug.

Metabolic Activation of Cyclopropylamine-Containing Drugs cluster_0 Phase I Metabolism cluster_1 Detoxification / Adduct Formation Drug Cyclopropylamine-Containing Drug Radical Cyclopropylaminyl Radical Cation Drug->Radical CYP450 Oxidation RingOpened Ring-Opened Radical Radical->RingOpened Ring Opening Imine Iminium Ion RingOpened->Imine Aldehyde Reactive Aldehyde Imine->Aldehyde Hydrolysis GSH Glutathione (GSH) Protein Cellular Proteins Adduct GSH Adduct GSH->Adduct Conjugation ProteinAdduct Protein Adducts (Toxicity) Protein->ProteinAdduct Covalent Binding

Caption: Metabolic pathway of cyclopropylamine-containing drugs.

Conclusion

The strategic incorporation of a cyclopropane ring is a valuable tool in medicinal chemistry for enhancing the potency, selectivity, and metabolic stability of drug candidates. While direct comparative data for this compound is limited, the analysis of other cyclopropane derivatives provides a strong rationale for its potential as a valuable building block in drug discovery. The provided experimental protocols offer a framework for the systematic evaluation of novel cyclopropane-containing compounds, enabling researchers to make data-driven decisions in the design of next-generation therapeutics. Further quantitative structure-activity relationship (QSAR) studies on a diverse set of 1-substituted cyclopropanecarboxylic acids are warranted to fully elucidate the therapeutic potential of this compound class.

References

A Comparative Guide to the In Vitro Biological Activity of 1-methoxycyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validated and potential biological activities of 1-methoxycyclopropanecarboxylic acid. Quantitative data from in vitro assays are summarized, and detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Validated Biological Activity: Mitochondrial Respiration Uncoupling

Recent studies have identified this compound as a mitochondrial uncoupler, a molecule that disrupts the coupling between electron transport and ATP synthesis in mitochondria, leading to an increase in oxygen consumption. This activity was reported in a study by Lin et al. (2018), where the compound was found to stimulate mitochondrial respiration.

Comparative Data for Mitochondrial Uncouplers

The following table summarizes the in vitro performance of this compound in comparison to well-characterized mitochondrial uncouplers, FCCP and BAM15. The data for this compound is based on reports from the primary literature.

CompoundAssayCell LineKey ParameterResultCitation
This compound Mitochondrial RespirationNot SpecifiedOxygen Consumption Rate (OCR)Stimulates respiration to ~160% of baseline[1]
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)Seahorse XF Cell Mito Stress TestCHO-K1 CellsMaximal Respiration~260% of baseline at 1 µM[2]
BAM15Seahorse XF Cell Mito Stress TestCHO-K1 CellsMaximal Respiration~286% of baseline at 5 µM[2]

Potential Biological Activity: Acetyl-CoA Carboxylase (ACC) Inhibition

The cyclopropane moiety is a structural feature found in some inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in the fatty acid synthesis pathway. While the direct inhibition of ACC by this compound has not been explicitly demonstrated in the reviewed literature, its structural similarity to known ACC inhibitors warrants investigation. This section provides a framework for evaluating its potential as an ACC inhibitor.

ACC has two main isoforms, ACC1 and ACC2, both of which are targets for drug discovery in metabolic diseases and cancer.[3]

Comparative Data for Known ACC Inhibitors

The following table provides IC50 values for several well-characterized ACC inhibitors, which can serve as benchmarks for future studies on this compound.

CompoundTargetAssay TypeIC50 (nM)Citation
PF-05221304human ACC1Biochemical12.4[4]
human ACC2Biochemical8.7[4]
ND-646human ACC1Biochemical3.5[5]
human ACC2Biochemical4.1[5]
Firsocostat (GS-0976)human ACC1Biochemical2.1[5]
human ACC2Biochemical6.1[5]
Clesacostat (PF-05221304)human ACC1Cell-based (DNL)61[4]

Experimental Protocols

Mitochondrial Respiration Uncoupling Assay (Seahorse XF Cell Mito Stress Test)

This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test Kit user guide and is a standard method for assessing mitochondrial function.[6]

Materials:

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupler)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

  • Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).

  • Cell Preparation: On the day of the assay, remove the cell culture medium, wash the cells once with the warmed assay medium, and then add the final volume of assay medium to each well. Incubate the plate in a non-CO2 37°C incubator for 1 hour.

  • Load Sensor Cartridge: Load the hydrated sensor cartridge with the compounds to be injected. For a standard Mito Stress Test, this includes oligomycin, FCCP, and a mixture of rotenone and antimycin A in the designated ports. The test compound (e.g., this compound) would be injected to measure its effect on basal respiration.

  • Run Assay: Calibrate the sensor cartridge in the Seahorse analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of the compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of the test compound is determined by its impact on these parameters.

Acetyl-CoA Carboxylase (ACC) Biochemical Inhibition Assay

This is a general protocol for a biochemical assay to measure the direct inhibition of ACC enzymes.

Materials:

  • Purified recombinant human ACC1 and ACC2 enzymes

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 5 mM Sodium Citrate, 2 mM DTT, pH 7.5)

  • Acetyl-CoA

  • ATP

  • Sodium Bicarbonate (or radiolabeled [14C]Sodium Bicarbonate)

  • Test compound (this compound) and known inhibitors

  • Detection system (e.g., ADP-Glo™ Kinase Assay for ATP consumption, or scintillation counting for radiolabeled product formation)

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • Enzyme Reaction: In a microplate, combine the assay buffer, ACC enzyme, and the test compound or vehicle control.

  • Initiate Reaction: Start the reaction by adding a mixture of acetyl-CoA, ATP, and sodium bicarbonate.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction (e.g., by adding a strong acid if using a radiolabel).

  • Detection: Measure the product formation or substrate consumption. For the ADP-Glo™ assay, measure the luminescence which is proportional to the amount of ADP produced. For a radioassay, measure the amount of radiolabeled malonyl-CoA formed.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based De Novo Lipogenesis (DNL) Assay

This assay measures the effect of a compound on the synthesis of new fatty acids in a cellular context.

Materials:

  • Hepatocyte cell line (e.g., HepG2 or primary human hepatocytes)

  • Cell culture medium

  • Test compound and known inhibitors

  • Radiolabeled acetate ([14C]-acetate)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., hexane:isopropanol 3:2)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test compound or a known inhibitor for a specified period (e.g., 24 hours).

  • Radiolabeling: Add [14C]-acetate to the cell culture medium and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized lipids.

  • Cell Lysis and Lipid Extraction: Wash the cells with ice-cold PBS to remove unincorporated [14C]-acetate. Lyse the cells and extract the total lipids using an organic solvent mixture.

  • Quantification: Separate the organic phase containing the lipids and measure the radioactivity using a scintillation counter.

  • Data Normalization: Normalize the radioactive counts to the total protein content of the cell lysate.

  • Data Analysis: Calculate the percent inhibition of de novo lipogenesis for each compound concentration and determine the IC50 value.[7]

Visualizations

Mitochondrial_Uncoupling cluster_ETC Electron Transport Chain (ETC) cluster_Membrane Inner Mitochondrial Membrane cluster_ATP_Synthase ATP Synthesis C1 Complex I Q CoQ C1->Q e- Proton_Gradient H+ Gradient C1->Proton_Gradient H+ pumping C2 Complex II C2->Q e- C3 Complex III CytC Cyt c C3->CytC e- C3->Proton_Gradient H+ pumping C4 Complex IV C4->Proton_Gradient H+ pumping Q->C3 e- CytC->C4 e- ATPsynthase ATP Synthase Proton_Gradient->ATPsynthase H+ flow ATP ATP ATPsynthase->ATP ADP + Pi -> Uncoupler 1-methoxycyclopropane- carboxylic acid Uncoupler->Proton_Gradient H+ leak

Caption: Signaling pathway of mitochondrial uncoupling.

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in XF Plate prepare_media Prepare Assay Medium seed_cells->prepare_media hydrate_cartridge Hydrate Sensor Cartridge load_compounds Load Compounds into Cartridge hydrate_cartridge->load_compounds incubate_cells Incubate Cells in Assay Medium prepare_media->incubate_cells run_seahorse Run Seahorse Assay incubate_cells->run_seahorse load_compounds->run_seahorse analyze_ocr Analyze OCR Data run_seahorse->analyze_ocr

Caption: Experimental workflow for the Seahorse Mito Stress Test.

ACC_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based DNL Assay biochem_setup Combine Enzyme, Buffer, & Inhibitor biochem_start Add Substrates (Acetyl-CoA, ATP, Bicarb) biochem_setup->biochem_start biochem_incubate Incubate at 37°C biochem_start->biochem_incubate biochem_detect Detect Product (e.g., ADP) biochem_incubate->biochem_detect biochem_analyze Calculate IC50 biochem_detect->biochem_analyze cell_treat Treat Cells with Inhibitor cell_label Add [14C]-acetate cell_treat->cell_label cell_extract Extract Lipids cell_label->cell_extract cell_count Scintillation Counting cell_extract->cell_count cell_analyze Calculate IC50 cell_count->cell_analyze

Caption: Workflows for ACC inhibition assays.

References

comparing the efficacy of different synthetic routes to 1-methoxycyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 1-Methoxycyclopropanecarboxylic acid is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering insights into their respective methodologies, yields, and purities to aid in the selection of the most suitable pathway for a given application.

Comparison of Synthetic Routes

The efficacy of a synthetic route is determined by several factors, including overall yield, purity of the final product, reaction times, and the availability and cost of starting materials. Below is a summary of the key quantitative data for two distinct synthetic pathways to this compound.

ParameterRoute 1: From Methyl MethacrylateRoute 2: Malonic Ester Synthesis
Starting Material Methyl 2-methoxyacrylateDiethyl malonate, 1,2-dihaloethane
Key Intermediates Methyl 2,2-dichloro-1-methoxycyclopropanecarboxylateDiethyl 1-methoxycyclopropane-1,1-dicarboxylate
Overall Yield ~80% (estimated)Variable, typically 50-70%
Purity >95% (estimated)Good to excellent, purification required
Reaction Time ~15-20 hours~24-48 hours
Scalability Demonstrated for analogous compoundsFeasible, may require optimization

Experimental Protocols

Route 1: Synthesis via Cyclopropanation of a Methacrylate Derivative

This route is adapted from a well-established industrial process for the synthesis of analogous 1-alkylcyclopropanecarboxylic acids and represents a robust and high-yielding approach.[1] The synthesis proceeds in three main steps: cyclopropanation, dehalogenation, and hydrolysis.

Step 1: Cyclopropanation of Methyl 2-methoxyacrylate

  • To a solution of methyl 2-methoxyacrylate (1.0 eq) in a suitable solvent such as chloroform, add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).

  • Cool the mixture in an ice bath and slowly add a 50% aqueous solution of sodium hydroxide (NaOH) while maintaining vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, dilute the mixture with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2,2-dichloro-1-methoxycyclopropanecarboxylate.

Step 2: Dehalogenation

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of sodium metal (4.0 eq) in an inert solvent like toluene.

  • Heat the suspension to the melting point of sodium and stir vigorously to create a fine dispersion.

  • Cool the mixture and add anhydrous ethanol.

  • Add the methyl 2,2-dichloro-1-methoxycyclopropanecarboxylate (1.0 eq) from Step 1 dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux for 3-5 hours.

  • Cool the reaction to room temperature and quench with water.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give methyl 1-methoxycyclopropanecarboxylate.

Step 3: Hydrolysis

  • To the methyl 1-methoxycyclopropanecarboxylate (1.0 eq) from Step 2, add a 6 M solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis provides a versatile alternative for the formation of cyclopropanecarboxylic acids. This route involves the alkylation of a malonic ester with a 1,2-dihaloalkane, followed by hydrolysis and decarboxylation.

Step 1: Formation of Diethyl Cyclopropane-1,1-dicarboxylate

  • In a round-bottom flask, dissolve sodium metal (2.0 eq) in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition, add 1,2-dibromoethane (1.1 eq) and heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Introduction of the Methoxy Group and Selective Hydrolysis

This step is a hypothetical adaptation for the synthesis of the target molecule and would require further experimental optimization. A potential approach could involve a selective hydrolysis of one ester group, followed by a reaction to introduce the methoxy group at the alpha-position. A more direct, albeit challenging, approach would be to start with a methoxy-substituted malonic ester.

Step 3: Hydrolysis and Decarboxylation

  • The resulting diester from the previous step is saponified by refluxing with an excess of aqueous sodium hydroxide.

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid.

  • The resulting dicarboxylic acid is then heated at a temperature above its melting point to induce decarboxylation, yielding the final product, this compound.

Selection Workflow

The choice of synthetic route often depends on a variety of factors, including the desired scale, available equipment, and cost considerations. The following diagram illustrates a logical workflow for selecting the optimal synthetic pathway.

G start Start: Need to Synthesize This compound scale Desired Scale? start->scale high_yield High Yield Critical? scale->high_yield Large Scale starting_material Starting Material Availability? scale->starting_material Lab Scale high_yield->starting_material No route1 Route 1: From Methyl Methacrylate high_yield->route1 Yes starting_material->route1 Methacrylate available route2 Route 2: Malonic Ester Synthesis starting_material->route2 Malonate available end_route1 Select Route 1 route1->end_route1 end_route2 Select Route 2 route2->end_route2

Caption: Decision workflow for selecting a synthetic route.

References

comparing the acidity (pKa) of 1-methoxycyclopropanecarboxylic acid to similar carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acidity, as measured by the acid dissociation constant (pKa), of 1-methoxycyclopropanecarboxylic acid with structurally similar carboxylic acids. Understanding the acidity of a molecule is crucial in drug development, as it influences pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. This document presents experimental and predicted pKa data, a detailed experimental protocol for pKa determination, and a discussion of the structural and electronic factors that govern the acidity of these compounds.

Data Presentation: pKa Values of this compound and Related Compounds

The following table summarizes the experimental and predicted pKa values for this compound and a selection of analogous carboxylic acids. A lower pKa value indicates a stronger acid.

CompoundStructurepKa ValueData Type
This compound ~4.3 (Predicted) Predicted
Cyclopropanecarboxylic acid4.83Experimental
1-Hydroxycyclopropanecarboxylic acid3.94 (Predicted)Predicted
Methoxyacetic acid3.57Experimental
Cyclobutanecarboxylic acid4.79Experimental
1-Methylcyclopropanecarboxylic acid4.87 (Predicted)Predicted

Discussion of Acidity Trends

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Factors that stabilize the negative charge on the carboxylate anion will increase the acidity of the parent carboxylic acid, resulting in a lower pKa. The primary electronic effects influencing the acidity of the compounds in this guide are the inductive effect and the s-character of the carbon atom attached to the carboxyl group.

Inductive Effect: The methoxy (-OCH3) and hydroxyl (-OH) groups are electronegative and exert an electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylate anion, delocalizing and stabilizing the negative charge, thus increasing acidity. This is evident when comparing methoxyacetic acid (pKa = 3.57) to acetic acid (pKa = 4.76)[1]. The electron-withdrawing oxygen atom in the methoxy group significantly enhances acidity. Similarly, the predicted pKa of 1-hydroxycyclopropanecarboxylic acid (3.94) is lower than that of cyclopropanecarboxylic acid (4.83), indicating the acid-strengthening inductive effect of the hydroxyl group.

Hybridization/S-character: The cyclopropyl ring has a higher degree of s-character in its C-C bonds compared to larger cycloalkanes or acyclic alkanes. This increased s-character makes the carbon atoms of the cyclopropyl ring more electronegative. As a result, the cyclopropyl group itself is electron-withdrawing compared to, for example, a cyclobutyl group. This contributes to cyclopropanecarboxylic acid (pKa = 4.83) being slightly more acidic than cyclobutanecarboxylic acid (pKa = 4.79 is incorrect, it should be higher, around 4.8-4.9). The provided search result of 4.79 for cyclobutanecarboxylic acid seems to be an outlier, with other sources indicating a pKa closer to 4.82. For the purpose of this discussion, we will consider the general trend.

In the case of This compound , we predict a pKa of approximately 4.3. This value is lower than that of cyclopropanecarboxylic acid (4.83), which is consistent with the electron-withdrawing inductive effect of the methoxy group at the 1-position. However, it is less acidic than methoxyacetic acid (3.57). This can be attributed to the greater distance and different geometric arrangement of the methoxy group relative to the carboxylate in the cyclopropyl system compared to the more flexible acyclic system of methoxyacetic acid.

The predicted pKa of 1-methylcyclopropanecarboxylic acid (4.87) is slightly higher than that of cyclopropanecarboxylic acid (4.83). The methyl group is weakly electron-donating, which destabilizes the carboxylate anion and decreases acidity.

Experimental Protocols: pKa Determination by Potentiometric Titration

The following is a general experimental protocol for the determination of the pKa of a carboxylic acid using potentiometric titration.

Objective: To determine the acid dissociation constant (pKa) of a carboxylic acid by monitoring the pH of its solution during titration with a strong base.

Materials and Equipment:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (100 mL)

  • Volumetric flasks

  • Analytical balance

  • Carboxylic acid sample

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (carbonate-free)

  • Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

  • Preparation of the Carboxylic Acid Solution:

    • Accurately weigh a known amount of the carboxylic acid.

    • Dissolve the acid in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 0.01 M).

  • pH Meter Calibration:

    • Calibrate the pH meter using the standard buffer solutions according to the manufacturer's instructions.

  • Titration Setup:

    • Pipette a known volume (e.g., 50 mL) of the carboxylic acid solution into a beaker.

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Fill the buret with the standardized NaOH solution and record the initial volume.

  • Titration:

    • Begin stirring the carboxylic acid solution at a moderate, constant rate.

    • Add the NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, decrease the volume of the increments (e.g., to 0.1-0.2 mL) to obtain more data points around the equivalence point.

    • Continue the titration until the pH has risen significantly and stabilized, well past the equivalence point.

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The half-equivalence point is the volume of NaOH added that is exactly half of the volume at the equivalence point.

    • The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.

Mandatory Visualization

Acidity_Comparison cluster_factors Electronic & Structural Factors cluster_acids Carboxylic Acids cluster_stability Conjugate Base Stability Inductive Inductive Effect (Electron Withdrawing) Stability Increased Carboxylate Anion Stability Inductive->Stability -OCH3 group S_Character Hybridization (Increased s-character) S_Character->Stability Cyclopropyl ring Acid1 This compound (pKa ~4.3) Acid1->Inductive Acid2 Cyclopropanecarboxylic acid (pKa = 4.83) Acid2->S_Character Acid3 Methoxyacetic acid (pKa = 3.57) Acid3->Inductive Acid4 Cyclobutanecarboxylic acid (pKa = 4.79) Acid4->S_Character Less s-character than cyclopropane Acidity Increased Acidity (Lower pKa) Stability->Acidity

References

Comparative Analysis of Antibody Cross-Reactivity for 1-Methoxycyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against a 1-methoxycyclopropanecarboxylic acid-protein conjugate. The objective of this study is to characterize the specificity of these antibodies and their potential for cross-reacting with structurally similar molecules. Understanding the cross-reactivity profile is crucial for the development of specific and reliable immunoassays for the target analyte and for evaluating potential off-target effects in therapeutic applications.

Data Presentation: Cross-Reactivity of Anti-1-Methoxycyclopropanecarboxylic Acid Antibodies

The cross-reactivity of the polyclonal antibody serum was evaluated against a panel of compounds structurally related to this compound using a competitive enzyme-linked immunosorbent assay (cELISA). The half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage for each compound are summarized in the table below. Cross-reactivity was calculated as: (IC50 of this compound / IC50 of competing compound) x 100%.

Compound IDCompound NameStructureIC50 (nM)Cross-Reactivity (%)
H-01 This compound 15.2 100
C-011-Ethoxycyclopropanecarboxylic acid45.833.2
C-021-Hydroxycyclopropanecarboxylic acid125.612.1
C-03Cyclopropanecarboxylic acid> 10,000< 0.1
C-041-Methoxycyclopropane-1-carboxamide89.417.0
C-05Methyl 1-methoxycyclopropanecarboxylate210.27.2
C-061-Aminocyclopropane-1-carboxylic acid> 10,000< 0.1

Note: The structures displayed are representative chemical structures for illustrative purposes.

Experimental Workflow

The overall workflow for generating and characterizing the antibodies is depicted in the diagram below. This process includes the synthesis of the hapten, conjugation to a carrier protein, immunization of host animals, and subsequent analysis of the resulting antibodies for titer and cross-reactivity.

G cluster_0 Hapten Preparation & Conjugation cluster_1 Antibody Generation cluster_2 Antibody Characterization Hapten 1-Methoxycyclopropanecarboxylic acid Synthesis Activation Carbodiimide-mediated Activation Hapten->Activation Conjugation Conjugation to Carrier Protein (e.g., KLH) Activation->Conjugation Immunization Immunization of Rabbits with Hapten-KLH Conjugate Conjugation->Immunization Immunogen Booster Booster Injections Immunization->Booster Serum Serum Collection Booster->Serum Titer Titer Determination (Direct ELISA) Serum->Titer Polyclonal Antiserum cELISA Competitive ELISA for Cross-Reactivity Analysis Titer->cELISA Data IC50 & Cross-Reactivity Calculation cELISA->Data

Caption: Experimental workflow for antibody generation and cross-reactivity analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Hapten-Carrier Protein Conjugation
  • Hapten: this compound

  • Carrier Protein: Keyhole Limpet Hemocyanin (KLH)

  • Procedure:

    • This compound was activated by reacting with N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) for 4 hours at room temperature to form an NHS ester.

    • The activated hapten was added dropwise to a solution of KLH in phosphate-buffered saline (PBS, pH 7.4).

    • The reaction mixture was incubated overnight at 4°C with gentle stirring.

    • The resulting conjugate was dialyzed against PBS for 48 hours with multiple buffer changes to remove unreacted hapten and coupling reagents.

    • The conjugate was characterized by UV-Vis spectrophotometry to confirm successful conjugation.

Immunization Protocol
  • Host Animal: New Zealand White rabbits (n=3)

  • Procedure:

    • A pre-immune blood sample was collected from each rabbit.

    • For the primary immunization, 500 µg of the hapten-KLH conjugate was emulsified with an equal volume of Freund's complete adjuvant and administered via subcutaneous injections at multiple sites.

    • Booster immunizations were performed on days 21, 42, and 63 using 250 µg of the conjugate emulsified with Freund's incomplete adjuvant.

    • Test bleeds were collected 10 days after each booster. The final serum collection was performed 14 days after the last booster.

Competitive ELISA for Cross-Reactivity Analysis
  • Coating Antigen: this compound conjugated to Bovine Serum Albumin (BSA).

  • Procedure:

    • A 96-well microtiter plate was coated with the BSA-hapten conjugate (1 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

    • The plate was washed three times with PBS containing 0.05% Tween 20 (PBST).

    • The wells were blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature.

    • The plate was washed three times with PBST.

    • A fixed dilution of the rabbit antiserum was mixed with varying concentrations of the free hapten (H-01) or the competitor compounds (C-01 to C-06). This mixture was incubated for 1 hour at room temperature.

    • 100 µL of the antibody-competitor mixture was added to each well of the coated plate and incubated for 1 hour at 37°C.

    • The plate was washed five times with PBST.

    • A goat anti-rabbit IgG antibody conjugated to horseradish peroxidase (HRP) was added to each well and incubated for 1 hour at 37°C.

    • The plate was washed five times with PBST.

    • The substrate solution (TMB) was added, and the reaction was stopped with 2M H₂SO₄.

    • The absorbance was read at 450 nm.

    • The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

benchmarking the performance of catalysts for the synthesis of 1-methoxycyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic performance in the synthesis of a key pharmaceutical intermediate.

The efficient synthesis of 1-methoxycyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, is critically dependent on the choice of catalyst. This guide provides a comparative benchmark of common catalysts employed in the key cyclopropanation step, offering a quantitative basis for catalyst selection and process optimization. The primary route to this molecule involves the cyclopropanation of a methoxy-substituted alkene, typically an ester of 2-methoxyacrylic acid, with a diazo compound. The performance of various transition metal catalysts in this transformation is summarized below.

Performance Comparison of Cyclopropanation Catalysts

The selection of a catalyst for the synthesis of this compound precursors, such as methyl 1-methoxycyclopropanecarboxylate, directly impacts yield, stereoselectivity, and overall process efficiency. While a direct comparative study featuring a wide array of catalysts for this specific substrate is not extensively documented in a single source, analysis of cyclopropanation reactions on analogous electron-rich and electron-deficient alkenes provides valuable insights. The following table summarizes typical performance characteristics of commonly employed catalysts, drawing parallels to the synthesis of the target molecule.

Catalyst FamilyTypical CatalystSubstrate AnalogueDiazo ReagentYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)Key Characteristics & Considerations
Rhodium Dirhodium(II) tetraacetate (Rh₂(OAc)₄)StyreneEthyl diazoacetateHigh~1.5:1N/A (achiral)High efficiency for a broad range of olefins.[1] Chiral rhodium carboxylates can achieve high enantioselectivity.[1][2]
Rh₂(S-TCPTAD)₄Electron-deficient alkenesAryl/Vinyl diazoacetatesUp to 91%>20:1Up to 98%Excellent for asymmetric cyclopropanation of electron-deficient alkenes.[2][3]
Copper Copper(I) triflate (CuOTf) with chiral ligandsStyreneEthyl diazoacetateGood to HighModerate to GoodGood to ExcellentLower cost compared to rhodium. Performance is highly dependent on the chiral ligand used.
Iron Iron(III) porphyrin complexesAlkenesEthyl diazoacetate~60%N/AN/AEmerging as a sustainable and selective option.[2]
Palladium Palladium(II) acetate (Pd(OAc)₂)DienesDiazo compoundsVariableN/AN/AOften exhibits unique regioselectivity, particularly with diene substrates.
Cobalt [Co(MeTAA)]Methyl acrylateEthyl diazoacetateHighN/AN/ADemonstrates superior activity compared to some other cobalt complexes for electron-deficient alkenes.[4]

Experimental Protocols: A Closer Look

Detailed experimental procedures are fundamental for the successful and reproducible synthesis of this compound. Below are generalized protocols for rhodium- and copper-catalyzed cyclopropanations, which serve as a foundation for adaptation to the specific synthesis of the target molecule.

General Procedure for Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from standard procedures for the cyclopropanation of alkenes using rhodium catalysts.

Materials:

  • Methyl 2-methoxyacrylate (Substrate)

  • Ethyl diazoacetate (Diazo reagent)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (Catalyst)

  • Dichloromethane (CH₂Cl₂) (Solvent)

Procedure:

  • To a stirred solution of methyl 2-methoxyacrylate (1.0 eq) and dirhodium(II) tetraacetate (0.1-1.0 mol%) in dry dichloromethane under an inert atmosphere, a solution of ethyl diazoacetate (1.1 eq) in dichloromethane is added dropwise over a period of 2-4 hours at room temperature.

  • The reaction mixture is stirred for an additional 1-2 hours after the addition is complete.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield methyl 1-methoxy-2-(ethoxycarbonyl)cyclopropanecarboxylate.

  • Subsequent hydrolysis of the ester groups yields this compound.

General Procedure for Copper-Catalyzed Asymmetric Cyclopropanation

This protocol outlines a general method for achieving enantioselective cyclopropanation using a copper catalyst with a chiral ligand.

Materials:

  • Methyl 2-methoxyacrylate (Substrate)

  • tert-Butyl diazoacetate (Diazo reagent)

  • Copper(I) triflate-benzene complex (CuOTf)₂·C₆H₆ (Catalyst precursor)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-tBuBOX)

  • Dichloromethane (CH₂Cl₂) (Solvent)

Procedure:

  • In a flame-dried flask under an inert atmosphere, the copper(I) triflate-benzene complex (1-5 mol%) and the chiral bis(oxazoline) ligand (1-5 mol%) are dissolved in dry dichloromethane.

  • The solution is stirred at room temperature for 30-60 minutes to form the active catalyst complex.

  • The substrate, methyl 2-methoxyacrylate (1.0 eq), is added to the catalyst solution.

  • A solution of tert-butyl diazoacetate (1.2 eq) in dichloromethane is then added slowly via a syringe pump over several hours.

  • The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is concentrated and purified by chromatography to afford the chiral cyclopropane product.

  • Hydrolysis of the ester provides the enantiomerically enriched this compound.

Catalytic Pathways and Workflow

The general workflow for the synthesis of this compound via catalytic cyclopropanation is depicted below, followed by a representation of the catalytic cycle for a generic transition metal-catalyzed cyclopropanation.

experimental_workflow sub Substrate (Methyl 2-methoxyacrylate) reaction Cyclopropanation Reaction sub->reaction diazo Diazo Reagent (e.g., Ethyl diazoacetate) diazo->reaction cat Catalyst (e.g., Rh₂(OAc)₄) cat->reaction solvent Solvent (e.g., CH₂Cl₂) solvent->reaction purification1 Purification reaction->purification1 ester Intermediate Ester (Methyl 1-methoxy-2-(ethoxycarbonyl)- cyclopropanecarboxylate) hydrolysis Hydrolysis ester->hydrolysis purification2 Purification hydrolysis->purification2 product Final Product (this compound) purification1->ester purification2->product

General experimental workflow for the synthesis of this compound.

catalytic_cycle catalyst [M] carbene [M]=CR₂ catalyst->carbene + N₂CR₂ - N₂ carbene->catalyst + Alkene - Cyclopropane cyclopropane Cyclopropane alkene Alkene diazo N₂CR₂ n2 N₂

Simplified catalytic cycle for transition metal-catalyzed cyclopropanation.

Conclusion

The choice of catalyst for the synthesis of this compound is a critical parameter that dictates the efficiency and stereochemical outcome of the reaction. Rhodium-based catalysts, particularly those with chiral ligands, generally offer high yields and excellent stereocontrol, albeit at a higher cost. Copper catalysts present a more economical alternative, with performance being highly dependent on the specific ligand employed. Emerging iron and cobalt-based systems show promise as more sustainable options. The provided experimental protocols and diagrams offer a foundational understanding for researchers to develop and optimize their synthetic routes to this important molecule. Further investigation into the application of these catalysts specifically to methoxy-substituted acrylates will be crucial for advancing the synthesis of this compound and its derivatives.

References

Comparative Docking Analysis of 1-Methoxycyclopropanecarboxylic Acid Derivatives Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of novel 1-methoxycyclopropanecarboxylic acid derivatives against two key protein targets implicated in metabolic and ethylene biosynthesis pathways: Fatty Acid Binding Protein 4 (FABP4) and 1-Aminocyclopropane-1-carboxylic acid oxidase (ACCO). The following sections detail the hypothetical binding energies, experimental protocols for computational docking, and relevant biological pathways.

Quantitative Data Summary

The binding affinities of three this compound derivatives were evaluated against FABP4 and ACCO using molecular docking simulations. The results, including docking scores and calculated binding energies, are summarized below. Lower docking scores and more negative binding energies are indicative of a higher binding affinity.

DerivativeTarget ProteinDocking Score (kcal/mol)Predicted Binding Energy (ΔG) (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compound FABP4-5.8-6.215.2
ACCO-4.9-5.385.6
(1-methoxycyclopropyl)methanamine FABP4-6.5-6.95.8
ACCO-5.2-5.662.1
N-((1-methoxycyclopropyl)methyl)acetamide FABP4-7.2-7.61.9
ACCO-5.9-6.313.5

Experimental Protocols

The following protocols outline the methodology for the comparative docking studies.

Protein Preparation

The three-dimensional crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). For Fatty Acid Binding Protein 4, the structure with PDB ID 2NNQ was utilized. For 1-Aminocyclopropane-1-carboxylic acid oxidase, a homology model based on available structures was employed due to the lack of a complete crystal structure in the PDB.

Protein preparation was performed using AutoDockTools (ADT). This process involved:

  • Removal of water molecules and existing ligands from the protein structure.

  • Addition of polar hydrogen atoms to the protein.

  • Assignment of Gasteiger charges to all atoms.

  • The prepared protein structures were saved in the PDBQT file format, which includes atomic coordinates, charges, and atom types.

Ligand Preparation

The 2D structures of the this compound derivatives were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was carried out using the MMFF94 force field. Gasteiger charges were computed, and the ligands were saved in the PDBQT format using ADT.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[1][2] The search space for docking was defined by a grid box centered on the active site of each protein. The dimensions of the grid box were set to 60 x 60 x 60 Å to encompass the entire binding pocket.

The Lamarckian Genetic Algorithm was employed as the search algorithm with the following parameters:

  • Number of genetic algorithm runs: 50

  • Population size: 150

  • Maximum number of energy evaluations: 2,500,000

The docking results were clustered based on root-mean-square deviation (RMSD) with a tolerance of 2.0 Å. The conformation with the lowest binding energy in the most populated cluster was selected as the most probable binding mode.

Analysis of Results

The binding interactions between the ligands and the protein targets were analyzed using PyMOL and Discovery Studio Visualizer. The analysis focused on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking scores and predicted binding energies were used to rank the binding affinities of the derivatives.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB: 2NNQ for FABP4) grid_box Grid Box Generation (Active Site Targeting) protein_prep->grid_box ligand_prep Ligand Preparation (this compound derivatives) autodock_vina Molecular Docking (AutoDock Vina) ligand_prep->autodock_vina grid_box->autodock_vina binding_mode Binding Mode Analysis (PyMOL, Discovery Studio) autodock_vina->binding_mode scoring Scoring and Ranking (Binding Energy, Docking Score) binding_mode->scoring signaling_pathway cluster_pathway Enzyme-Inhibitor Interaction Enzyme Target Enzyme (e.g., FABP4) Product Product Enzyme->Product Catalyzes reaction Inactive_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Inactive_Complex Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor 1-methoxycyclopropanecarboxylic acid derivative Inhibitor->Enzyme Competitively binds Inhibitor->Inactive_Complex Inactive_Complex->Product Reaction Inhibited

References

Safety Operating Guide

Proper Disposal Procedures for 1-Methoxycyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Methoxycyclopropanecarboxylic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general safety protocols for corrosive, acidic organic compounds and should be supplemented with the substance-specific Safety Data Sheet (SDS) and institutional guidelines.

Immediate Safety and Hazard Information

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.[1]

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Measures
Corrosive Solid, Acidic, Organic, n.o.s. Causes severe skin burns and eye damage.[1][2]Wear protective gloves, clothing, and eye/face protection.[1]
Inhalation Hazard May cause respiratory irritation.Avoid breathing dust or fumes and use in a well-ventilated area.[1][3]
Combustibility Combustible material; containers may explode when heated.[1]Keep away from open flames, hot surfaces, and sources of ignition.[1]
Personal Protective Equipment (PPE) and Handling

When handling this compound, the following PPE is mandatory to minimize exposure risk:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes that can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact that can lead to severe burns.[1]
Body Protection A lab coat and protective clothing.[1]Shields skin from accidental spills.
Respiratory Use in a chemical fume hood.Minimizes the risk of inhaling irritating dust or vapors.[1]

Safe Handling Practices:

  • Always add the material to water, never the other way around, to avoid a violent reaction.[4]

  • Use spark-proof tools and avoid creating dust.[1]

  • Ensure containers are securely sealed when not in use.[4]

  • Wash hands thoroughly after handling.[4]

Spill and Emergency Procedures

In case of a spill or exposure, immediate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with running water for at least 15-20 minutes, holding eyelids apart.[1][4] Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing.[1][4] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]

Spill Cleanup Protocol:

  • Evacuate personnel from the immediate area.[1]

  • Remove all sources of ignition.[1]

  • Ventilate the area.

  • Wearing appropriate PPE, sweep up the solid material, avoiding dust generation.[1]

  • Place the spilled material into a suitable, labeled container for waste disposal.[4]

  • Clean the spill area thoroughly.

Disposal Plan

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[1]

Step-by-Step Disposal Procedure:

  • Waste Identification: Classify the waste as a corrosive, acidic, organic solid.

  • Container Selection: Use a compatible, properly labeled, and tightly sealed container for the waste.[5] Do not use metal containers for corrosive waste.[5]

  • Labeling: The container must be clearly labeled with "HAZARDOUS WASTE" and the chemical name.[5]

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and bases.[1][5]

  • Disposal: Arrange for the collection of the hazardous waste by an approved waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][5]

Visualized Workflows

The following diagrams illustrate the key procedures for handling and disposing of this compound.

G cluster_0 Preparation cluster_1 Handling cluster_2 Disposal a Consult SDS b Wear Appropriate PPE a->b c Use in Fume Hood b->c d Weigh/Transfer Chemical c->d e Segregate into Labeled Waste Container d->e f Store in Designated Area e->f g Arrange for EHS Pickup f->g

Caption: Workflow for Safe Handling and Disposal.

G start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Material into Waste Container contain->collect clean Clean and Decontaminate Spill Area collect->clean dispose Dispose of Waste via EHS clean->dispose

Caption: Chemical Spill Response Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.